molecular formula C11H10N2O2 B13486099 Methyl 4-(1H-pyrazol-4-yl)benzoate

Methyl 4-(1H-pyrazol-4-yl)benzoate

Katalognummer: B13486099
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: LRVSDHLCZMHIDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(1H-pyrazol-4-yl)benzoate is a chemical compound consisting of a benzoate ester linked to a 1H-pyrazole ring . It serves as a valuable chemical building block and intermediate in medicinal chemistry and drug discovery research. Pyrazole derivatives are an important class of nitrogen-containing heterocycles known for their broad spectrum of pharmacological activities . Researchers are actively exploring similar pyrazole-based structures for various applications. For instance, certain pyrazole derivatives have shown potent activity as meprin metalloproteinase inhibitors, which are emerging as potential drug targets for conditions like cancer, Alzheimer's disease, and fibrotic diseases . Other pyrazole-containing compounds are being investigated for their antibacterial properties, demonstrating efficacy against antibiotic-resistant pathogens such as Staphylococcus aureus and Enterococcus faecium . Additionally, some pyrazole scaffolds have been studied as novel autophagy modulators with antiproliferative effects, showing potential in cancer research, particularly against pancreatic cancer cell lines . This product is intended for research purposes as a synthetic intermediate to facilitate the exploration of these and other biological activities. It is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C11H10N2O2

Molekulargewicht

202.21 g/mol

IUPAC-Name

methyl 4-(1H-pyrazol-4-yl)benzoate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-6-12-13-7-10/h2-7H,1H3,(H,12,13)

InChI-Schlüssel

LRVSDHLCZMHIDF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C2=CNN=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Methyl 4-(1H-pyrazol-4-yl)benzoate chemical properties and molecular structure

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(1H-pyrazol-4-yl)benzoate is a highly privileged biaryl-like scaffold in contemporary medicinal chemistry. Characterized by its rigid linear geometry and dual-functional termini, it serves as a critical building block for advanced therapeutics. Recently, this molecule has gained significant prominence as a foundational intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) directed against epigenetic reader proteins, specifically MLLT1 (ENL) and MLLT3 (AF9)[1]. By understanding its physicochemical properties and the causality behind its synthetic assembly, researchers can effectively leverage this compound in complex drug discovery campaigns[2].

Molecular Architecture & Physicochemical Profile

The molecular architecture of Methyl 4-(1H-pyrazol-4-yl)benzoate is defined by a central carbon-carbon bond linking an electron-deficient benzoate ester to an electron-rich pyrazole ring.

  • Pyrazole Terminus: The 1H-pyrazole ring acts as a versatile hydrogen bond donor (via NH) and acceptor (via the imine nitrogen). In biological systems, this moiety is essential for anchoring the molecule within the deep hydrophobic pockets of target proteins, such as the YEATS domain of MLLT1/3[1].

  • Benzoate Terminus: The methyl ester is a protected synthetic handle. It provides lipophilicity during initial cellular screening but is strategically designed to undergo saponification. The resulting carboxylic acid serves as the precise attachment point for PROTAC linkers[1].

Table 1: Physicochemical Properties of Methyl 4-(1H-pyrazol-4-yl)benzoate

PropertyValue
IUPAC Name Methyl 4-(1H-pyrazol-4-yl)benzoate
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
SMILES COC(=O)c1ccc(cc1)c2c[nH]nc2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Topological Polar Surface Area 55.1 Ų

Synthetic Methodologies: Suzuki-Miyaura Cross-Coupling

The construction of the pyrazole-benzoate core relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling[3]. This method is chosen over other cross-couplings (e.g., Stille or Negishi) due to the low toxicity of organoboron reagents and their stability to water and oxygen during storage[3].

Self-Validating Experimental Protocol

  • Reagent Assembly: In an oven-dried Schlenk flask, combine Methyl 4-bromobenzoate (1.0 equiv), 1H-pyrazol-4-ylboronic acid pinacol ester (1.2 equiv), and Potassium Carbonate (K₂CO₃, 2.5 equiv)[4].

    • Causality: K₂CO₃ is selected as a mild inorganic base. It is strong enough to coordinate with the boronic ester, forming the reactive "ate" complex necessary for the transmetalation step, but mild enough to prevent premature hydrolysis of the methyl ester.

  • Solvent & Degassing: Suspend the mixture in a 4:1 (v/v) solution of 1,4-Dioxane and H₂O. Degas the system via three consecutive freeze-pump-thaw cycles.

    • Causality: The catalytic cycle relies on a highly sensitive Pd(0) active species. Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) complexes, which halts the reaction. Water is essential to dissolve the K₂CO₃ and facilitate the activation of the boronic ester[3].

  • Catalyst Initiation: Under a positive pressure of N₂, add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the intermediate Pd(II) complex. This spatial arrangement is mandatory for the final reductive elimination step, accelerating product formation and suppressing competitive debromination side-reactions.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Workup & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography to yield the pure product.

SynthWorkflow A Methyl 4-bromobenzoate + Pyrazole Boronic Ester B Degassing (N2 purge) Prevents Pd(0) oxidation A->B C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O (90°C) B->C D Liquid-Liquid Extraction (EtOAc/H2O) C->D E Silica Gel Chromatography Purification D->E F Methyl 4-(1H-pyrazol-4-yl)benzoate (Pure Product) E->F

Caption: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling.

Mechanistic Role in Targeted Protein Degradation (PROTACs)

In the realm of precision oncology, classical small-molecule inhibition often fails against scaffolding proteins like MLLT1 and MLLT3, which lack enzymatic active sites[2]. To overcome this, researchers deploy PROTACs to completely remove these proteins from the transcriptional circuitry[2].

Methyl 4-(1H-pyrazol-4-yl)benzoate acts as the foundational "Binder" (M) in these PROTACs[1]. The mechanism unfolds as follows:

  • Target Engagement: The pyrazole ring anchors into the YEATS domain of MLLT1/3, mimicking acetylated histone binding[1].

  • Linker Attachment: The methyl ester is hydrolyzed to a carboxylic acid, which is then coupled via an amide bond to a flexible linker (e.g., PEG or alkyl chains)[1].

  • Ternary Complex Formation: The other end of the linker is attached to an E3 ubiquitin ligase ligand (e.g., targeting Cereblon or VHL). This forces the target protein and the E3 ligase into close spatial proximity, leading to polyubiquitination and subsequent proteasomal degradation of the cancer-driving target[2].

PROTAC Target MLLT1/3 Target Protein (YEATS Domain) Binder Pyrazole-Benzoate Core (Target Binder) Target->Binder Non-covalent Binding Ubiquitin Ubiquitination & Proteasome Degradation Target->Ubiquitin Target Degradation Linker PEG/Alkyl Linker Binder->Linker Covalent Amide Bond E3Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) Linker->E3Ligase Covalent Attachment E3Ligase->Ubiquitin Proximity-Induced Transfer

Caption: Mechanism of action for PROTACs derived from the pyrazole-benzoate core.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized compound, a self-validating analytical workflow is mandatory:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the mass of the desired product (Expected [M+H]⁺ = 203.08 m/z). The absence of a peak at ~314 m/z confirms that no homocoupling (biaryl formation from two bromobenzoate molecules) occurred.

  • ¹H NMR (Nuclear Magnetic Resonance): The disappearance of the boronic ester pinacol methyl protons (~1.3 ppm) and the presence of the highly deshielded pyrazole protons (~8.0-8.2 ppm) validate the successful cross-coupling. The methyl ester singlet must remain intact at ~3.9 ppm, proving that the mild K₂CO₃ conditions successfully prevented unwanted ester hydrolysis.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

  • Source: European Patent Office (EP 4428134 A1)
  • Title: Modulation of Cancer Networks through Protein Degradation, DNA Repair Inhibition, and Quantitative Interactomics Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry URL: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-(1H-pyrazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 4-(1H-pyrazol-4-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the accurate identification and characterization of this compound.

Introduction: The Structural Significance of Methyl 4-(1H-pyrazol-4-yl)benzoate

Methyl 4-(1H-pyrazol-4-yl)benzoate is a bifunctional molecule incorporating a pyrazole ring and a methyl benzoate moiety. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse biological activities. Its linkage to a substituted benzene ring, as seen in this compound, offers a versatile platform for the development of novel therapeutic agents.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Methyl 4-(1H-pyrazol-4-yl)benzoate. These predictions are based on the analysis of its N-Boc protected precursor, tert-butyl 4-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-1-carboxylate, as detailed in patent literature, and a thorough comparison with known chemical shifts of substituted pyrazoles and methyl benzoates. The data is presented for a standard NMR solvent, such as DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-(1H-pyrazol-4-yl)benzoate in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3', H-5' (Pyrazole)~8.1-8.3s (broad)-2H
H-2, H-6 (Benzene)~7.95d~8.42H
H-3, H-5 (Benzene)~7.75d~8.42H
OCH₃ (Ester)~3.85s-3H
NH (Pyrazole)~13.0s (very broad)-1H

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-(1H-pyrazol-4-yl)benzoate in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~166.0
C-4 (Benzene)~138.0
C-3', C-5' (Pyrazole)~135.0
C-2, C-6 (Benzene)~129.5
C-1 (Benzene)~128.0
C-3, C-5 (Benzene)~125.0
C-4' (Pyrazole)~118.0
OCH₃ (Ester)~52.0

Rationale and Interpretation of Spectral Data

The predicted chemical shifts are rooted in the electronic environments of the constituent nuclei. The following sections provide a detailed rationale for the expected spectral features.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of Methyl 4-(1H-pyrazol-4-yl)benzoate is anticipated to be characterized by distinct signals corresponding to the pyrazole and methyl benzoate moieties.

  • Pyrazole Protons (H-3', H-5'): The two equivalent protons on the pyrazole ring are expected to appear as a broad singlet in the downfield region (~8.1-8.3 ppm). Their equivalence arises from the rapid tautomerization of the N-H proton between the two nitrogen atoms. This exchange process often leads to a time-averaged signal. The broadness of the signal can be attributed to this exchange and quadrupolar coupling with the adjacent nitrogen atoms.

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The benzene ring exhibits a typical AA'BB' system for a para-substituted pattern. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are expected to be deshielded and resonate at a lower field (~7.95 ppm) compared to the protons ortho to the pyrazole ring (H-3, H-5) at approximately 7.75 ppm. Both signals will appear as doublets with a typical ortho-coupling constant of around 8.4 Hz.

  • Methyl Ester Protons (OCH₃): The three protons of the methyl group of the ester will give rise to a sharp singlet at approximately 3.85 ppm. This chemical shift is characteristic of methyl esters.

  • Pyrazole N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to be a very broad singlet at a significantly downfield chemical shift (~13.0 ppm). This is due to its acidic nature and involvement in hydrogen bonding and rapid chemical exchange.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule and is predicted to have a chemical shift of around 166.0 ppm.

  • Aromatic and Pyrazole Carbons: The aromatic and pyrazole carbons are expected to resonate in the range of 118.0 to 138.0 ppm. The quaternary carbon of the benzene ring attached to the pyrazole moiety (C-4) will be downfield due to the substituent effect. The pyrazole carbons (C-3', C-5') are also expected in the downfield region. The carbon atoms of the benzene ring will show distinct signals based on their position relative to the substituents.

  • Methyl Ester Carbon (OCH₃): The carbon of the methyl ester group will appear as a sharp signal in the upfield region of the spectrum, at approximately 52.0 ppm.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for the structural confirmation of Methyl 4-(1H-pyrazol-4-yl)benzoate, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: A deuterated polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. This solvent is capable of dissolving the compound and will allow for the observation of the exchangeable N-H proton.

  • Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D NMR Experiments
  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to the ¹H experiment.

2D NMR Experiments for Structural Assignment

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For Methyl 4-(1H-pyrazol-4-yl)benzoate, it will show a correlation between the ortho-coupled protons on the benzene ring (H-2/H-6 with H-3/H-5).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will be crucial for assigning the chemical shifts of the protonated carbons in both the pyrazole and benzene rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and connecting different fragments of the molecule. For instance, correlations from the pyrazole protons (H-3', H-5') to the benzene carbons (C-4) and from the aromatic protons to the ester carbonyl carbon (C=O) would be expected.

Visualization of Key Structural Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key expected correlations in 2D NMR experiments, which are fundamental for a rigorous structural assignment.

Caption: Molecular structure of Methyl 4-(1H-pyrazol-4-yl)benzoate with atom numbering.

Caption: Expected ¹H-¹H COSY correlations.

H3 H3 C5 C5 H3->C5 C1 C1 H3->C1 H5 H5 C3 C3 H5->C3 H5->C1 H6 H6 C2 C2 H6->C2 C4 C4 H6->C4 C=O C=O H6->C=O H3' H3' H3'->C4 C4' C4' H3'->C4' C5' C5' H3'->C5' H5' H5' H5'->C4 H5'->C4' C3' C3' H5'->C3' OCH3 OCH3 OCH3->C=O C6 C6 H2 H2 H2->C4 H2->C6 H2->C=O

Caption: Key expected ¹H-¹³C HMBC correlations.

Conclusion

This technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of Methyl 4-(1H-pyrazol-4-yl)benzoate. By leveraging data from closely related structures and applying fundamental principles of NMR spectroscopy, this document offers a reliable prediction of the chemical shifts and a clear methodology for their assignment. The detailed protocols and visual aids are intended to empower researchers in their synthetic and analytical endeavors, ensuring the confident characterization of this and similar molecular scaffolds.

References

  • Google Patents. (2021). Protac degraders of mllt1 and/or mllt3. WO2024188906A1.
  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. Retrieved March 24, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxy-benzoic Acid. Retrieved March 24, 2026, from [Link]

High-Resolution Mass Spectrometry and Isotopic Profiling of Methyl 4-(1H-pyrazol-4-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Professionals

As a Senior Application Scientist in mass spectrometry, I frequently observe laboratories relying solely on exact mass for compound verification. While exact mass is a foundational metric, it is the isotopic fine structure that provides the orthogonal validation required for unequivocal structural confirmation.

Methyl 4-(1H-pyrazol-4-yl)benzoate ( C11​H10​N2​O2​ ) is a highly versatile chemical building block, increasingly utilized as a critical intermediate in the synthesis of advanced therapeutics, including PROTAC degraders targeting MLLT1/3[1]. In this technical whitepaper, we will deconstruct the exact mass and isotopic pattern of this compound, providing a self-validating analytical workflow that ensures absolute confidence in your structural characterization.

Molecular Architecture and Theoretical Exact Mass

The structural framework of methyl 4-(1H-pyrazol-4-yl)benzoate consists of a pyrazole ring conjugated to a methyl benzoate moiety. This highly aromatic system dictates both its ionization behavior and its fragmentation pathways.

The theoretical exact monoisotopic mass of the neutral C11​H10​N2​O2​ molecule is calculated at 202.0742 Da [2][3]. However, in positive electrospray ionization (ESI+), the basic nitrogen of the pyrazole ring readily accepts a proton, shifting the target analytical mass.

Table 1: High-Resolution Mass Specifications
ParameterValueCausality / Significance
Chemical Formula C11​H10​N2​O2​ Defines the elemental composition and isotopic contributors.
Neutral Exact Mass (M) 202.0742 DaBaseline for theoretical calculations[3].
Protonated Ion [M+H]+ 203.0815 DaPrimary target ion in ESI+ due to pyrazole basicity.
Sodium Adduct [M+Na]+ 225.0634 DaSecondary ion formed if trace sodium is present in the LC matrix.
Double Bond Equivalent 8Indicates a highly unsaturated, rigid aromatic system.

Theoretical Isotopic Pattern Analysis

The isotopic pattern is the unique fingerprint generated by the natural abundance of heavy isotopes (e.g., 13C , 15N , 18O ). The causality behind profiling this pattern is simple: exact mass alone is insufficient. Within a standard 5 ppm mass error window, a mass of 203.0815 Da could correspond to dozens of false-positive molecular formulas. By matching the theoretical relative abundances of the M+1 and M+2 peaks against empirical data, we create a self-validating system that mathematically eliminates isobaric interferences.

Table 2: Predicted Isotopic Abundance for [M+H]+ ( C11​H11​N2​O2+​ )
Isotope Peakm/z (Theoretical)Relative Abundance (%)Primary Isotopic Contributors
M (Monoisotopic) 203.0815100.00 12C , 1H , 14N , 16O
M+1 204.0848~12.71 13C (11.77%), 15N (0.74%)
M+2 205.0871~1.13 18O (0.41%), 13C2​ (0.63%)

Note: The M+1 peak is heavily dominated by the eleven carbon atoms (~1.07% per carbon), while the M+2 peak provides a diagnostic validation of the two oxygen atoms via the 18O contribution.

Self-Validating Experimental Protocol: HRMS Workflow

To empirically capture the exact mass and isotopic fidelity of methyl 4-(1H-pyrazol-4-yl)benzoate, the following protocol must be executed. Every step is designed with built-in causality to prevent artifacts.

Step-by-Step Methodology
  • Sample Preparation & Matrix Management:

    • Action: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.

    • Causality: High concentrations (>10 µg/mL) cause detector saturation and space-charge effects in Orbitrap analyzers, which artificially distort the isotopic relative abundances and lead to mass shifts.

  • Chromatographic Separation (UHPLC):

    • Action: Utilize a sub-2 µm C18 column. Mobile Phase A: H2​O

      • 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
    • Causality: The 0.1% Formic Acid acts as an abundant proton source, driving the equilibrium toward the [M+H]+ state and ensuring sharp, symmetrical peak shapes by neutralizing secondary silanol interactions on the column.

  • Ionization and Source Optimization (ESI+):

    • Action: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Causality: A voltage of 3.5 kV provides optimal Taylor cone stability for small molecules. Exceeding 4.0 kV risks premature in-source fragmentation of the labile methyl ester group.

  • Mass Analyzer Calibration and Acquisition:

    • Action: Acquire data in full-scan mode (m/z 100-500) at a resolution of 60,000 (at m/z 200) using an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2766).

    • Causality: The lock mass continuously corrects for thermal drift in TOF flight tubes or power supply micro-fluctuations in Orbitraps, ensuring the mass error remains strictly <2 ppm.

MS_Workflow Prep Sample Prep (1 µg/mL MeOH) LC UHPLC (0.1% FA gradient) Prep->LC ESI ESI(+) (Protonation) LC->ESI HRMS Orbitrap MS (Lock Mass Active) ESI->HRMS Analysis Isotopic Matching (< 2 ppm error) HRMS->Analysis

Figure 1: Self-validating HRMS workflow for isotopic pattern verification.

Data Interpretation: Mechanistic Fragmentation (MS/MS)

While exact mass and isotopic patterns confirm the elemental formula, tandem mass spectrometry (MS/MS) confirms the structural connectivity. By applying Collision-Induced Dissociation (CID) at 20-30 eV, we induce a predictable and self-validating fragmentation cascade.

  • Primary Cleavage (Loss of Methanol): The methyl ester is the most sterically accessible and electronically labile moiety. The neutral loss of CH3​OH (32.0262 Da) yields a highly stable acylium ion at m/z 171.0553 .

  • Secondary Cleavage (Loss of Carbon Monoxide): The acylium ion rapidly extrudes CO (27.9949 Da), a classic diagnostic pathway for aromatic esters, yielding a conjugated phenyl-pyrazole cation at m/z 143.0604 .

The sequential detection of these specific mass defects proves the presence of the methyl ester attached to the aromatic core.

Frag_Pathway Parent [M+H]+ m/z 203.0815 Frag1 Acylium Ion m/z 171.0553 Parent->Frag1 - CH3OH (32 Da) Frag2 Phenyl-pyrazole Cation m/z 143.0604 Frag1->Frag2 - CO (28 Da)

Figure 2: CID fragmentation cascade of [M+H]+ highlighting diagnostic neutral losses.

Conclusion

For rigorous drug development and chemical verification, the identification of methyl 4-(1H-pyrazol-4-yl)benzoate must transcend simple mass matching. By coupling sub-2 ppm exact mass accuracy (203.0815 Da) with a validated isotopic fine structure analysis (M+1 at ~12.7%, M+2 at ~1.1%) and diagnostic MS/MS neutral losses, analytical scientists can establish a highly trustworthy, self-validating dataset that guarantees structural integrity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Formula C11H10N2O2" PubChem. URL:[Link]

  • Wikipedia Contributors. "C11H10N2O2" Wikipedia, The Free Encyclopedia. URL: [Link]

  • World Intellectual Property Organization. "PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3" Patent WO2024188906A1.

Sources

Methyl 4-(1H-pyrazol-4-yl)benzoate: Chemical Properties, Safety Data, and Synthetic Workflows in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper

Executive Summary

In modern drug discovery, the architectural precision of small-molecule building blocks dictates the efficacy of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). Methyl 4-(1H-pyrazol-4-yl)benzoate has emerged as a highly versatile, bifunctional intermediate[1]. Structurally, it combines a nucleophilic pyrazole nitrogen—ideal for directed N-alkylation or arylation—with a methyl ester that serves as a masked carboxylic acid for downstream amide coupling.

This whitepaper provides an in-depth technical analysis of Methyl 4-(1H-pyrazol-4-yl)benzoate, detailing its physicochemical properties, Safety Data Sheet (SDS) parameters, and field-validated synthetic protocols. Specifically, we explore its critical role as a binder moiety (M-group) in the synthesis of MLLT1/MLLT3 PROTAC degraders used in targeted cancer therapies[1].

Chemical Identity & Physicochemical Data

While the exact methyl ester derivative is often synthesized in situ or listed as proprietary in commercial catalogs, its parent acid and regioisomers are well-documented. The data below synthesizes the known parameters for the target compound and its direct structural analogs[2].

Table 1: Chemical Identity and Structural Properties
ParameterValue / Description
Chemical Name Methyl 4-(1H-pyrazol-4-yl)benzoate
Parent Acid CAS Number 1017794-47-6 (4-(1H-Pyrazol-4-yl)benzoic acid)
Regioisomer CAS Number 1980033-56-4 (Methyl 3-(1H-pyrazol-4-yl)benzoate)
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Structural Features Para-substituted phenyl ring, methyl ester, 1H-pyrazole moiety
Solubility Soluble in DMF, DMSO, DCM, and Methanol; Insoluble in Water

Safety Data Sheet (SDS) & Hazard Mitigation

Handling pyrazole-benzoate derivatives requires strict adherence to GHS (Globally Harmonized System) protocols. The following safety data is extrapolated from the highly homologous parent compound, 4-(1H-pyrazol-4-yl)benzoic acid[2].

Table 2: GHS Classification and Handling Protocols
CategoryDetails
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fumes.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
Storage Conditions Store at 2-8°C , sealed in a dry, inert atmosphere (Argon/Nitrogen) to prevent ambient moisture degradation.
Engineering Controls Handle within a certified chemical fume hood. Use anti-static spatulas to prevent dust ignition.

Experimental Protocols: Synthesis & Functionalization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They are adapted from validated pharmaceutical patent literature for the synthesis of MLLT1/MLLT3 PROTAC degraders[1].

Protocol 1: Synthesis of Methyl 4-(1H-pyrazol-4-yl)benzoate Hydrochloride via Boc-Deprotection

Mechanistic Rationale: The removal of the tert-butyloxycarbonyl (Boc) protecting group from the pyrazole nitrogen is achieved using anhydrous 4M HCl in 1,4-dioxane. Causality: Anhydrous conditions are critical here. Utilizing aqueous acids (like aqueous HCl or H₂SO₄) would inadvertently hydrolyze the methyl ester into a carboxylic acid. The use of HCl in dioxane ensures clean cleavage of the Boc group while precipitating the product directly as a stable hydrochloride salt, bypassing the need for complex basic workups.

Step-by-Step Methodology:

  • Initialization: Charge a flame-dried round-bottom flask with tert-butyl 4-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-1-carboxylate (37.0 g, 122.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath under a continuous nitrogen atmosphere.

  • Reagent Addition: Dropwise, add 4M HCl in 1,4-dioxane (50 mL) over 15 minutes to control the exothermic evolution of isobutylene and CO₂ gases.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 16 hours.

  • Validation & Workup: Monitor completion via LC-MS (Target mass: [M+H]⁺ 203.1). Once complete, concentrate the reaction mixture in vacuo to yield the crude Methyl 4-(1H-pyrazol-4-yl)benzoate hydrochloride as a solid.

Protocol 2: N-Alkylation for PROTAC Linker Attachment

Mechanistic Rationale: To build the PROTAC architecture, the pyrazole nitrogen must be selectively alkylated (e.g., protected with a SEM group or directly attached to a linker). Causality: Cesium carbonate (Cs₂CO₃) is selected over sodium or potassium carbonate because the large, highly polarizable cesium cation provides a "naked" carbonate anion in DMF. This significantly enhances the nucleophilicity of the pyrazole nitrogen, driving the reaction to completion at room temperature without requiring thermal degradation-prone heating[1].

Step-by-Step Methodology:

  • Initialization: Dissolve Methyl 4-(1H-pyrazol-4-yl)benzoate hydrochloride (6.00 g, 25.1 mmol) in anhydrous DMF (60 mL).

  • Base Addition: Add Cs₂CO₃ (24.8 g, 75.4 mmol, 3.0 eq) to the solution at 0°C. Stir for 10 minutes to allow for complete deprotonation.

  • Alkylation: Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.5 g, 8.50 mmol) or the desired PROTAC linker-halide.

  • Propagation: Stir the mixture at room temperature for 16 hours.

  • Workup: Quench the reaction by diluting with distilled water (200 mL). Extract the aqueous layer with Ethyl Acetate (2 × 200 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Visualization

The following diagram illustrates the logical progression from the protected precursor to the final PROTAC binder moiety, highlighting the specific reagents that drive each transformation.

G N1 Boc-Protected Precursor (Intermediate 659) N2 Acidic Cleavage 4M HCl in 1,4-Dioxane / DCM N1->N2 N3 Methyl 4-(1H-pyrazol-4-yl)benzoate HCl (Target Compound) N2->N3 0°C to RT, 16h (Anhydrous) N4 N-Alkylation SEM-Cl, Cs2CO3, DMF N3->N4 N5 PROTAC Binder Moiety (MLLT1/MLLT3 Target) N4->N5 0°C to RT, 16h (Base-mediated)

Figure 1: Synthetic workflow for Methyl 4-(1H-pyrazol-4-yl)benzoate and PROTAC integration.

References

  • Source: Google Patents (WO2024188906A1)

Sources

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the N-Alkylation of Methyl 4-(1H-pyrazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib.[1] N-alkylated pyrazoles, in particular, are crucial components of many therapeutic agents, acting as bioisosteres for amides or other aromatic rings and demonstrating a wide spectrum of biological activities, including anti-tumor, anti-infective, and anti-dementia properties.[2][3] The substituent on the pyrazole nitrogen plays a pivotal role in modulating a compound's pharmacological profile by influencing its potency, selectivity, solubility, and metabolic stability.[4]

Methyl 4-(1H-pyrazol-4-yl)benzoate is a versatile intermediate, primed for diversification through N-alkylation. The ester functionality provides a handle for further chemical modification, while the pyrazole core offers a key interaction point for biological targets. However, the N-alkylation of unsymmetrically substituted pyrazoles is a non-trivial synthetic challenge. The presence of two adjacent, electronically similar nitrogen atoms often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[5][6]

This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the selective N-alkylation of methyl 4-(1H-pyrazol-4-yl)benzoate. We will delve into the mechanistic principles governing regioselectivity, present a robust base-mediated protocol, explore alternative synthetic methodologies, and offer practical troubleshooting advice to empower researchers in their drug development endeavors.

Mechanistic Insights: The Challenge of Regioselectivity

The core challenge in the N-alkylation of substituted pyrazoles is controlling which of the two ring nitrogens acts as the nucleophile. The outcome of the reaction is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. However, in many cases, the electronic differences between the two nitrogens are subtle, making it difficult to achieve high selectivity based on electronics alone.[5]

  • Steric Hindrance: This is often the dominant factor in determining the site of alkylation. Alkylation typically occurs at the less sterically hindered nitrogen atom.[2][3] The bulkiness of both the pyrazole substituents and the incoming alkylating agent are critical variables.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the N1/N2 product ratio. The nature of the base can affect the position of the equilibrium between the different pyrazolate anions, while the solvent can modulate the reactivity of both the anion and the electrophile.[5][7]

For methyl 4-(1H-pyrazol-4-yl)benzoate, the C4-substituent means the N1 and N2 positions are chemically equivalent in the starting material. However, upon alkylation of any unsymmetrical pyrazole, two distinct regioisomers are possible. Understanding the factors that control this selectivity is paramount for developing an efficient and reproducible synthesis.

Caption: N-Alkylation of a C4-substituted pyrazole yields two formally distinct, but in this case identical, products.

Core Protocol: Base-Mediated N-Alkylation

This protocol describes a standard and reliable method for the N-alkylation of methyl 4-(1H-pyrazol-4-yl)benzoate using a carbonate base and an alkyl halide. This approach is widely applicable and serves as an excellent starting point for optimization.

Materials and Equipment
  • Methyl 4-(1H-pyrazol-4-yl)benzoate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Detailed Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add methyl 4-(1H-pyrazol-4-yl)benzoate (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN, to a concentration of 0.1-0.2 M).

  • Base Addition: Add cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq) to the stirred solution.

    • Scientist's Note: Cesium carbonate is often preferred as its larger, softer cation can lead to higher yields and, in some cases, improved regioselectivity compared to potassium or sodium bases.[5]

  • Deprotonation: Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen, forming the pyrazolate anion.

  • Electrophile Addition: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50-60°C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.

Caption: General experimental workflow for the base-mediated N-alkylation protocol.

Protocol Optimization and Data Summary

The choice of reagents can be tailored to the specific alkylating agent and desired outcome. The following table summarizes common variations and their rationale.

Parameter Variation Rationale & Expected Outcome Reference
Base NaH (Sodium Hydride)A strong, non-nucleophilic base that provides rapid and irreversible deprotonation. Can lead to higher yields but may require stricter anhydrous conditions.[2]
K₂CO₃ (Potassium Carbonate)A milder, inexpensive base suitable for many routine alkylations. Often used in polar aprotic solvents like DMF or Acetone.[8]
Cs₂CO₃ (Cesium Carbonate)A highly effective base that often accelerates reactions and can improve yields due to the "cesium effect." Particularly useful for less reactive alkylating agents.[5]
Solvent DMF (Dimethylformamide)A polar aprotic solvent that effectively dissolves the pyrazolate salt, enhancing reactivity. High boiling point allows for elevated reaction temperatures.[9]
MeCN (Acetonitrile)Another excellent polar aprotic solvent. Its lower boiling point can be advantageous for easier removal during workup.[4]
THF (Tetrahydrofuran)A less polar option. Can sometimes influence regioselectivity, especially when using strong bases like NaH.[10]
Alkylating Agent Alkyl Iodide (R-I) More reactive than bromides or chlorides, allowing for milder reaction conditions (e.g., lower temperatures, shorter times).[4]
Alkyl Bromide (R-Br) A good balance of reactivity and stability. Widely used for primary and benzylic alkylations.[2]
Alkyl Tosylate (R-OTs) A highly reactive electrophile, useful for introducing alkyl groups when the corresponding halides are not readily available or are unreactive.[11]

Alternative Methodologies for N-Alkylation

While base-mediated alkylation is a workhorse, certain substrates or synthetic strategies may benefit from alternative approaches.

A. Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for N-alkylation under mild, neutral conditions, using an alcohol as the alkylating agent.[12] This is particularly valuable for introducing complex or thermally sensitive alkyl groups. The reaction proceeds via the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[10][13]

  • Key Advantage: Inversion of stereochemistry at the alcohol's chiral center, which is a hallmark of the Sₙ2 mechanism.[14]

  • Causality: The pyrazole acts as the nucleophile (pronucleophile) in this redox-coupled reaction. The choice of phosphine and azodicarboxylate can be tuned to optimize yields.[13]

B. Acid-Catalyzed Alkylation

An alternative strategy avoids the use of strong bases altogether. One such method employs trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[2][3][15]

  • Key Advantage: This method is orthogonal to base-sensitive functional groups that might be present in the substrate.

  • Mechanism: The acid catalyst protonates the imidate, generating a highly reactive electrophile (often involving a carbocation intermediate) that is readily attacked by the pyrazole nitrogen.[3] This methodology is particularly effective for introducing benzylic and other secondary alkyl groups that can stabilize a positive charge.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Reaction Insufficiently strong base; Inactive alkylating agent; Low reaction temperature.Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). Use a more reactive electrophile (e.g., R-I instead of R-Cl). Increase the reaction temperature.
Formation of Side Products O-alkylation of the ester (unlikely but possible); Dialkylation (formation of a pyrazolium salt).Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq). Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification Co-elution of regioisomers (for unsymmetrical pyrazoles); Unreacted starting material.Optimize chromatography conditions (try different solvent systems or use a gradient elution). Ensure the reaction goes to completion to simplify purification.
Poor Regioselectivity (for other pyrazoles) Steric and electronic factors are not sufficiently differentiated.Modify the reaction conditions: change the base/counter-ion (e.g., Na⁺ vs. Cs⁺), change the solvent polarity, or try a bulkier protecting group on a nearby functional group to sterically block one nitrogen.

References

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. URL: [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing. URL: [Link]

  • Alkylation of pyrazolones via the Mitsunobu reaction. Imperial College London. URL: [Link]

  • Switching pyrazole N-alkylation regioselectivity. ResearchGate. URL: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. URL: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. URL: [Link]

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Thieme. URL: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. URL: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. URL: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. URL: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. URL: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. URL: [Link]

  • Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate. URL: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. URL: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. URL: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Scientific.Net. URL: [Link]

  • Mitsunobu Reaction in My Chemistry. SlideShare. URL: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: [Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journals. URL: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. URL: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. URL: [Link]

Sources

Application Note: Methyl 4-(1H-pyrazol-4-yl)benzoate as a Strategic Building Block in Targeted Protein Degradation and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective small molecules and Proteolysis Targeting Chimeras (PROTACs) relies heavily on versatile, bifunctional building blocks. Methyl 4-(1H-pyrazol-4-yl)benzoate has emerged as a privileged scaffold in this domain. Featuring a pyrazole ring that acts as a potent hydrogen-bond donor/acceptor and a benzoate ester that provides a rigid para-phenyl spatial vector, this compound offers orthogonal reactivity. It is particularly valuable in the synthesis of kinase inhibitors and PROTAC degraders targeting the YEATS domain of the ENL (MLLT1) and MLLT3 proteins[1].

This application note provides an in-depth mechanistic rationale, optimized physicochemical data, and self-validating experimental protocols for utilizing this building block in advanced drug discovery workflows.

Mechanistic & Structural Rationale

The selection of Methyl 4-(1H-pyrazol-4-yl)benzoate is driven by precise structural and electronic requirements in target-based drug design:

  • Pharmacophore Presentation : The pyrazole moiety is a classic hinge-binding motif in kinase inhibitors and a critical recognition element for the YEATS domain of ENL/MLLT1[2]. The N-H group can be selectively alkylated to tune target affinity or protected to facilitate downstream cross-coupling.

  • Vectorial Rigidity : The para-substituted phenyl ring acts as a rigid spacer. When designing PROTACs, the trajectory of the linker is paramount to forming a stable ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase[2]. The ester group projects directly away from the pyrazole core, minimizing steric clash.

  • Bio-Orthogonal Handles : The molecule presents two distinct reactive sites. The pyrazole nitrogen can undergo nucleophilic substitution under basic conditions, while the methyl ester remains stable. Subsequently, the ester can be hydrolyzed to a carboxylic acid for amide coupling with a linker-E3 ligand complex (e.g., Cereblon or VHL ligands)[1].

Physicochemical Properties & Reaction Optimization

To successfully integrate this building block into a synthetic pipeline, understanding its solubility and reactivity profiles is essential.

Table 1: Chemical Profile
PropertySpecification
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Structural Features Pyrazole core (Target binder), Methyl Benzoate (Linker handle)
Solubility Profile Soluble in DMF, DMSO, THF; Insoluble in H₂O
Table 2: Base Optimization for Pyrazole N-Alkylation

The choice of base during the N-alkylation of the pyrazole ring is critical to prevent premature cleavage of the methyl ester.

Base / Solvent SystemTempYieldMechanistic Rationale (Causality)
NaH / THF 0 °C to RT50-60%Strong base causes partial ester hydrolysis; poor solubility of the intermediate sodium salt.
K₂CO₃ / Acetone Reflux<40%Insufficient nucleophilicity of the pyrazole nitrogen; slow reaction kinetics.
Cs₂CO₃ / DMF 0 °C to RT>85% Optimal : The "cesium effect" enhances the solubility and naked anion reactivity of the pyrazole. It is mild enough to preserve the methyl ester completely[1].

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded within the steps to ensure researchers understand why specific reagents and conditions are employed.

Protocol A: Regioselective N-Alkylation / Protection of the Pyrazole Ring

This protocol utilizes conditions optimized for the synthesis of MLLT1 PROTAC precursors[1].

  • Preparation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-(1H-pyrazol-4-yl)benzoate hydrochloride (1.0 equiv) and anhydrous DMF to achieve a 0.4 M concentration.

    • Causality: Anhydrous DMF is required to fully dissolve the hydrochloride salt and prevent water-induced ester hydrolysis during base addition.

  • Base Addition : Cool the solution to 0 °C using an ice bath. Add cesium carbonate (Cs₂CO₃, 3.0 equiv) portion-wise.

    • Causality: 3.0 equivalents are necessary to first neutralize the HCl salt and subsequently deprotonate the pyrazole N-H. Cs₂CO₃ is specifically chosen over NaOH or NaH to protect the base-sensitive methyl ester[1].

  • Electrophile Addition : Dropwise add the alkylating agent or protecting group, such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv).

    • Causality: Addition at 0 °C controls the exothermic reaction and minimizes the formation of undesired poly-alkylated byproducts.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Workup & Isolation : Quench the reaction by pouring it into distilled water (3 volumes) and extract with Ethyl Acetate (2 × 3 volumes).

    • Causality: The massive aqueous dilution effectively crashes out the product and forces the highly polar DMF into the aqueous layer, simplifying purification. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Ester Hydrolysis and PROTAC Linker Amide Coupling
  • Hydrolysis : Dissolve the N-alkylated intermediate in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

    • Causality: The mixed solvent system is critical; THF/MeOH dissolves the hydrophobic organic substrate, while H₂O dissolves the LiOH. The lithium ion coordinates the carbonyl oxygen, accelerating hydroxide attack.

  • Acidification : Carefully acidify the mixture to pH 3-4 using 1M HCl, extract with EtOAc, and concentrate to yield the free carboxylic acid.

  • Amide Coupling : Dissolve the resulting carboxylic acid (1.0 equiv) and a PROTAC linker-amine (e.g., a PEG-thalidomide derivative targeting CRBN, 1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

    • Causality: HATU is selected because it rapidly forms a highly reactive HOAt-ester intermediate. This drives the amide bond formation to completion with minimal epimerization, which is vital for maintaining the stereochemical integrity of complex E3 ligase ligands[2].

  • Purification : Stir for 2 hours, quench with saturated NaHCO₃, extract with dichloromethane, and purify the final PROTAC via preparative HPLC.

Visualizations

Synthetic Workflow for PROTAC Generation

The following diagram maps the step-by-step chemical transformation of the building block into a fully functional PROTAC degrader.

SynthWorkflow A Methyl 4-(1H-pyrazol-4-yl)benzoate (Starting Material) B N-Alkylation / SEM Protection (Cs2CO3, DMF) A->B Step 1 C Ester Hydrolysis (LiOH, THF/H2O) B->C Step 2 D Amide Coupling (HATU, DIPEA) C->D Step 3 + Linker-E3 Ligand E PROTAC Degrader (Target Binder - Linker - E3 Ligand) D->E Step 4 Deprotection

Caption: Synthetic workflow from the bifunctional building block to a mature PROTAC degrader.

Biological Mechanism: PROTAC-Mediated MLLT1 Degradation

Once synthesized, the PROTAC leverages the ubiquitin-proteasome system. The pyrazole-derived moiety binds the MLLT1 YEATS domain, while the coupled ligand recruits the CRBN E3 ligase[2].

Pathway PROTAC MLLT1 PROTAC Degrader (Pyrazole-based) MLLT1 MLLT1 (ENL) Protein (YEATS Domain) PROTAC->MLLT1 Binds Target CRBN CRBN E3 Ubiquitin Ligase PROTAC->CRBN Recruits Ligase Ternary Ternary Complex [MLLT1 - PROTAC - CRBN] MLLT1->Ternary CRBN->Ternary Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction

Caption: Mechanism of action for PROTAC-mediated degradation of the MLLT1 target protein via CRBN.

References

  • WO2024188906A1 - PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 Source: Google Patents URL
  • Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia Source: ACS Central Science (2021) URL:[Link]

Sources

Topic: Using Methyl 4-(1H-pyrazol-4-yl)benzoate in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle, featuring two adjacent nitrogen atoms, is a cornerstone in the design of modern therapeutics, appearing in over 50 FDA-approved drugs.[2] Its success stems from a unique combination of physicochemical properties: the pyrazole core can act as a stable bioisostere for a phenyl ring, enhance solubility, and participate in crucial hydrogen bonding interactions with biological targets through its N-H donor and lone-pair acceptor sites.[2] Molecules incorporating this motif exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4]

Methyl 4-(1H-pyrazol-4-yl)benzoate has been identified as a particularly valuable building block for high-throughput library synthesis. Its structure presents two distinct and chemically orthogonal vectors for diversification: the reactive N-H of the pyrazole ring and the methyl ester on the appended phenyl ring. This bifunctionality allows for a systematic and efficient exploration of chemical space, enabling the rapid generation of large, diverse libraries of drug-like molecules. This guide provides detailed protocols and expert insights for leveraging this versatile scaffold in drug discovery campaigns.

PART 1: Diversification of the Pyrazole Core via N-Arylation

The primary and most impactful diversification strategy for this building block involves the functionalization of the pyrazole N1-H. The Palladium-catalyzed Buchwald-Hartwig amination is the gold-standard method for this transformation, offering broad substrate scope, high functional group tolerance, and conditions amenable to high-throughput formats.[5][6]

Causality of Experimental Choices in Buchwald-Hartwig Coupling

The success of this reaction hinges on the careful selection of a palladium catalyst, a phosphine ligand, a base, and a solvent.

  • Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common choice as it is a stable source of Pd(0), the active catalytic species.

  • Ligand: The ligand is critical. Bulky, electron-rich phosphine ligands stabilize the palladium center, promote the challenging reductive elimination step, and prevent catalyst decomposition.[1][5] Ligands like tBuBrettPhos or tBuDavePhos have proven highly effective for the N-arylation of N-H heterocycles, including pyrazoles.[7][8]

  • Base: A non-nucleophilic inorganic base is required to deprotonate the pyrazole N-H, forming the active nucleophile without competing in the coupling reaction. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard choices, with the latter often providing superior results due to its higher solubility and the "caesium effect."[8]

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are typically used to prevent quenching of the base and catalyst deactivation.[9]

High-Throughput Protocol: Parallel Buchwald-Hartwig N-Arylation

This protocol is designed for a 96-well plate format using automated liquid handlers.

1. Reagent Stock Solution Preparation:

  • Building Block Stock: Prepare a 0.2 M solution of Methyl 4-(1H-pyrazol-4-yl)benzoate in anhydrous dioxane.
  • Aryl Halide Plate: In a 96-well plate (the "library plate"), dispense 1.1 equivalents of 96 diverse aryl bromides or iodides (typically as 0.22 M solutions in dioxane).
  • Catalyst/Ligand Stock: Prepare a stock solution containing Pd₂(dba)₃ (2 mol%) and the chosen ligand (e.g., tBuBrettPhos, 6 mol%) in dioxane.
  • Base Slurry: Prepare a slurry of finely ground K₂CO₃ (2.5 equivalents) in dioxane. Note: The base will not dissolve; ensure vigorous stirring during dispensing.

2. Automated Reaction Assembly:

  • To each well of the aryl halide library plate, add the Methyl 4-(1H-pyrazol-4-yl)benzoate stock solution (1.0 equivalent).
  • Dispense the base slurry into each well.
  • Dispense the catalyst/ligand stock solution into each well to initiate the reaction.
  • Seal the 96-well plate with a heat-resistant cap mat.

3. Reaction and Work-up:

  • Place the sealed plate on a heating block or in a suitable oven and stir at 100-110 °C for 12-24 hours.
  • After cooling, add ethyl acetate to each well to dilute the reaction mixture.
  • Filter the plate through a filter plate packed with a small plug of Celite® to remove the inorganic base and palladium residues.
  • The filtrate, containing the N-arylated product array, can be concentrated in vacuo and used directly in the next step or analyzed for quality control.

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (1-3 mol%)Stable, reliable source of Pd(0).
Ligand tBuBrettPhos (2-9 mol%)Excellent for coupling N-H heterocycles with a wide range of aryl halides.[8]
Base K₂CO₃ or Cs₂CO₃ (2.0-2.5 equiv)Cs₂CO₃ is often superior for less reactive aryl chlorides or hindered substrates.
Solvent Anhydrous Dioxane or Toluene (0.1-0.5 M)High boiling point, aprotic, and compatible with the catalytic cycle.
Temperature 100-110 °CSufficient thermal energy to drive the catalytic cycle, especially the reductive elimination step.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.
Workflow for Parallel N-Arylation

N_Arylation_Workflow cluster_prep Reagent Preparation cluster_reaction Automated Synthesis cluster_workup Purification Core Methyl 4-(1H-pyrazol-4-yl)benzoate (Stock Solution) Dispense Dispense Reagents into Library Plate Core->Dispense ArylX Aryl Halide Library (96-Well Plate) ArylX->Dispense Cat Pd₂(dba)₃ / Ligand (Stock Solution) Cat->Dispense Base K₂CO₃ Slurry Base->Dispense React Seal & Heat (110 °C, 12-24h) Dispense->React Filter Parallel Filtration (Celite®) React->Filter Product N-Arylated Pyrazole Library (Ready for Step 2) Filter->Product

Caption: Automated workflow for the parallel N-arylation of the core building block.

PART 2: Library Elaboration via Amide Coupling

With the pyrazole core diversified, the methyl ester provides a robust handle for a second dimension of library expansion through amide bond formation. This is a two-stage process: saponification of the ester to the carboxylic acid, followed by coupling with a library of amines.

Stage 1: Parallel Saponification

This is a straightforward hydrolysis reaction that can be performed in parallel on the product plate from Part 1.

  • Reagent Addition: To each well containing the N-arylated pyrazole ester, add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) in a mixture of THF/Water or Methanol/Water.

  • Reaction: Stir the plate at room temperature or with gentle heating (40-50 °C) for 2-12 hours until LC-MS analysis confirms complete conversion to the corresponding carboxylic acid.

  • Acidification & Extraction: Acidify each well with aqueous HCl (1 M) to pH ~2-3. Extract the carboxylic acid products using a parallel liquid-liquid extraction workflow with a suitable organic solvent (e.g., ethyl acetate). The resulting organic solution containing the carboxylic acid array is then concentrated and ready for the final coupling step.

Stage 2: High-Throughput Amide Coupling

Amide coupling is the most common reaction in medicinal chemistry, and numerous reagents have been developed to facilitate it efficiently.[10][11] For high-throughput applications, reagents that are robust, have simple workups, and minimize side reactions are preferred.

Causality of Coupling Reagent Choice:

  • Carbodiimides (e.g., EDC): These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can racemize (if chiral centers are present) or rearrange to an unreactive N-acylurea. To mitigate this, additives like HOBt (Hydroxybenzotriazole) are used to trap the activated acid as a more stable active ester.[11][12]

  • Aminium/Uronium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast-acting. They are often the first choice for challenging couplings due to their high reactivity and lower propensity for side reactions.[12]

High-Throughput Protocol: Parallel Amide Coupling with HATU

This protocol is designed for the parallel synthesis of amides from the carboxylic acid library generated in Stage 1.

  • Reagent Preparation:

    • Carboxylic Acid Plate: The plate containing the array of N-arylated pyrazole carboxylic acids (1.0 equiv) dissolved in an anhydrous aprotic solvent like DMF or NMP.

    • Amine Library Plate: A 96-well plate containing a diverse library of primary or secondary amines (1.1 equiv) in DMF.

    • HATU Stock: A stock solution of HATU (1.2 equiv) in DMF.

    • Base Stock: A stock solution of a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) (3.0 equiv) in DMF.

  • Automated Reaction Assembly:

    • To the Carboxylic Acid Plate, add the HATU stock solution and stir for 5-10 minutes. This "pre-activation" step forms the active ester.[12]

    • Add the DIPEA stock solution.

    • Finally, add the contents of the Amine Library Plate.

  • Reaction and Work-up:

    • Seal the plate and stir at room temperature for 4-16 hours. Monitor a few representative wells by LC-MS for completion.

    • Upon completion, the reaction mixtures can be purified using automated parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC.

Table 2: Comparison of Common Amide Coupling Reagents for HTS

ReagentClassAdvantagesConsiderations
EDC/HOBt CarbodiimideCost-effective, well-established.[11]Requires an additive (HOBt), can have urea byproducts.
HATU Aminium/Uronium SaltHighly reactive, fast, low racemization.[12]More expensive, produces guanidinium byproducts.
PyBOP Phosphonium SaltEffective for hindered substrates.[12]Can be sensitive to moisture, phosphine oxide byproducts.

Integrated Library Synthesis Workflow

The power of Methyl 4-(1H-pyrazol-4-yl)benzoate is fully realized when these protocols are combined into a single, streamlined workflow to generate a two-dimensional library.

Caption: A comprehensive workflow for 2D library generation from the core scaffold.

Conclusion and Best Practices

Methyl 4-(1H-pyrazol-4-yl)benzoate is an exemplary building block for high-throughput synthesis, providing a rigid core and two orthogonal vectors for rapid library generation. By employing robust and well-characterized reactions such as the Buchwald-Hartwig amination and standard amide coupling protocols, researchers can efficiently synthesize thousands of discrete compounds for screening in drug discovery programs.

For optimal results:

  • Quality Control is Key: Use LC-MS to spot-check wells after each major transformation to ensure high conversion rates before proceeding.

  • Anhydrous Conditions: The palladium-catalyzed coupling and amide activation steps are sensitive to moisture. Ensure all solvents and reagents are anhydrous.

  • Automation: Leverage automated liquid handlers and parallel purification systems to maximize throughput and ensure reproducibility.

By following the protocols and understanding the chemical principles outlined in this guide, research organizations can fully exploit the potential of this powerful building block to accelerate the discovery of new chemical entities.

References

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12349–12361. [Link]

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596-3599. [Link]

  • Al-Ostath, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Chemical Reviews. [Link]

  • Research and Reviews. (2023). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1053. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Kumar, A., & Kumar, K. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Lee, H., et al. (2020). Pd(dba)2-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles. Molecules, 25(20), 4814. [Link]

  • Asian Journal of Chemistry. (2012). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry, 24(12), 5821-5823. [Link]

  • Lund, G., et al. (2016). A simple and efficient protocol for amide coupling of sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1231-1234. [Link]

  • Ball, M., et al. (2026). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Journal of the American Chemical Society. [Link]

  • Shen, Y., et al. (2022). Discovery and development of amine–carboxylic acid coupling reactions using high throughput experimentation. American Chemical Society. [Link]

  • Lee, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]

  • Ivanova, M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved March 2024, from [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Retrieved March 2024, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved March 2024, from [Link]

  • Patel, K., et al. (2023). Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors. Organic Process Research & Development, 27(1), 127–134. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Al-Salahi, R., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports, 8(1), 16865. [Link]

  • Bliss, F., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(1), 133–140. [Link]

  • Kurteva, V. B., & Petrova, M. A. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Journal of Chemical Education, 91(11), 1999-2002. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Sonogashira Coupling Reactions. RSC Publishing. [Link]

Sources

Catalytic systems for functionalizing Methyl 4-(1H-pyrazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Orthogonal Functionalization of Methyl 4-(1H-pyrazol-4-yl)benzoate in Drug Discovery

Executive Summary

Methyl 4-(1H-pyrazol-4-yl)benzoate is a highly versatile, privileged scaffold frequently utilized in the design of kinase inhibitors, epigenetic modulators, and Proteolysis Targeting Chimera (PROTAC) degraders, such as those targeting MLLT1 and MLLT3 1. The unique electronic topology of this molecule—combining an electron-rich pyrazole core with an electron-withdrawing benzoate ester—presents both opportunities and challenges for late-stage functionalization. This technical guide details robust, causally-driven catalytic protocols for the orthogonal functionalization of this scaffold, focusing on mild N-arylation and regioselective C-H activation.

Structural Logic and Functionalization Strategy

The pyrazole ring contains two adjacent nitrogen atoms (a pyrrole-like N1 and a pyridine-like N2), making it a strong coordinating moiety for transition metals. The C3 and C5 positions are susceptible to direct C-H functionalization, allowing for the rapid generation of structural complexity without relying on pre-halogenated precursors 2. The para-benzoate ester serves a dual purpose: it modulates the basicity of the pyrazole ring and acts as a synthetic handle that can be hydrolyzed later for downstream linker attachment in PROTAC synthesis 1.

Workflow Scaffold Methyl 4-(1H-pyrazol-4-yl)benzoate (Core Scaffold) NArylation N1-Arylation (Chan-Lam Coupling) Scaffold->NArylation Cu(OAc)2, ArB(OH)2 Room Temp C5Arylation C5-H Arylation (Pd-Catalyzed) Scaffold->C5Arylation 1. SEM-Cl 2. Pd(OAc)2, Ar-I NArylation->C5Arylation Pd(OAc)2, Ar-I CMD Pathway Hydrolysis Ester Hydrolysis (PROTAC Linker Attachment) C5Arylation->Hydrolysis LiOH, THF/H2O

Orthogonal functionalization pathways for Methyl 4-(1H-pyrazol-4-yl)benzoate.

Catalytic N-Arylation: The Chan-Lam Approach

Causality & Catalyst Selection: While Palladium-catalyzed Buchwald-Hartwig amination is a staple for C-N bond formation, it typically requires elevated temperatures (80–130 °C) and strong bases (e.g., NaOtBu) that will prematurely hydrolyze the methyl ester of our scaffold 3. Conversely, the Copper-catalyzed Chan-Lam coupling operates at ambient temperature under mild, open-flask conditions, preserving the ester while achieving high N-arylation yields 4. The use of Cu(OAc)2 with arylboronic acids allows for the synthesis of diverse N-aryl pyrazoles without the need for complex phosphine ligands 5.

Quantitative Data: N-Arylation Condition Comparison
Reaction TypeCatalyst SystemTemp (°C)Base/AdditiveEster ToleranceYield Range
Chan-Lam N-Arylation Cu(OAc)220–25Pyridine, 4Å MSExcellent 65–90%
Buchwald-Hartwig Pd2(dba)3 / Ligand80–110NaOtBu or Cs2CO3Poor to Fair40–75%
Ullmann Coupling CuI / Diamine90–110K2CO3Fair50–80%
Protocol 1: Copper-Catalyzed Chan-Lam N-Arylation

Objective: Regioselective N1-arylation of Methyl 4-(1H-pyrazol-4-yl)benzoate. Self-Validating Mechanism: The reaction relies on atmospheric oxygen to turn over the Cu(II)/Cu(III) catalytic cycle. A distinct color change in the reaction mixture from blue/green to a deep brown indicates active Cu(III) species formation, serving as an immediate visual validation of cycle initiation.

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve Methyl 4-(1H-pyrazol-4-yl)benzoate (1.0 mmol) and the desired arylboronic acid (2.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add anhydrous Cu(OAc)2 (0.1 mmol, 10 mol%) and pyridine (2.0 mmol). Mechanistic Note: Pyridine acts as both a mild base to deprotonate the pyrazole and a ligand to stabilize the transient Copper intermediates.

  • Add 4Å molecular sieves (500 mg). Mechanistic Note: Molecular sieves are critical to sequester adventitious water, preventing competing protodeboronation of the boronic acid or undesired phenol formation [[6]]().

  • Stir the mixture vigorously at room temperature (20-25 °C) open to the air for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter the crude mixture through a pad of Celite to remove copper salts and molecular sieves. Wash the pad thoroughly with EtOAc (30 mL).

  • Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-aryl derivative.

Regioselective C-H Arylation at the C5 Position

Causality & Catalyst Selection: Direct C-H functionalization circumvents the need for pre-functionalized pyrazole precursors, streamlining the synthetic route 2. For pyrazoles, the N2 atom acts as an innate directing group, coordinating to Pd(II) to facilitate C-H activation at the adjacent C5 position 7. To prevent N-coordination interference and ensure strict C5 regioselectivity over the C3 position, the N1 position must be protected (e.g., with a 2-(trimethylsilyl)ethoxymethyl [SEM] group) or previously N-alkylated/arylated 8.

CatalyticCycle Pd_cat Pd(II) Active Catalyst Coord N2-Coordination to Pd(II) Pd_cat->Coord Substrate binding CMD Concerted Metalation-Deprotonation (C5-H Activation via PivOH) Coord->CMD PivOH assists OxAdd Oxidative Addition (Ar-I) CMD->OxAdd Ar-I enters RedElim Reductive Elimination (Product Release) OxAdd->RedElim Ag2CO3 removes I- RedElim->Pd_cat Catalyst regeneration

Catalytic cycle for Pd-catalyzed C5-H arylation of N-protected pyrazoles.

Protocol 2: Palladium-Catalyzed Direct C5-H Arylation

Objective: Arylation at the C5 position of N1-SEM-protected Methyl 4-(1H-pyrazol-4-yl)benzoate. Self-Validating Mechanism: The addition of pivalic acid (PivOH) enables a Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy for C-H cleavage. When Ag2CO3 is used as the halide scavenger, the precipitation of yellow AgI confirms successful oxidative addition and halide abstraction, validating that the catalytic cycle is progressing.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add N1-SEM-Methyl 4-(1H-pyrazol-4-yl)benzoate (1.0 mmol), the desired aryl iodide (1.5 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and Ag2CO3 (1.0 mmol).

  • Add pivalic acid (0.3 mmol, 30 mol%). Mechanistic Note: The pivalate anion acts as an internal base shuttle, deprotonating the C5 position concurrently with Pd-C bond formation (CMD mechanism).

  • Suspend the mixture in anhydrous N,N-dimethylacetamide (DMA) (5 mL) under an argon atmosphere.

  • Seal the tube and heat the reaction mixture to 110 °C for 12 hours behind a blast shield.

  • Cool the vessel to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short plug of silica gel to remove the precipitated AgI and Pd black.

  • Wash the organic filtrate with water (3 x 10 mL) to remove DMA, followed by brine (10 mL). Dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via silica gel chromatography to isolate the C5-aryl pyrazole.

Downstream Application: Ester Hydrolysis for PROTAC Linker Attachment

Once the pyrazole core is fully functionalized at the N1 and C5 positions, the methyl benzoate ester is cleanly hydrolyzed to the corresponding carboxylic acid using LiOH (3.0 equiv) in a THF/H2O (3:1) mixture at room temperature. This carboxylic acid serves as the precise vector for standard amide coupling (e.g., using HATU/DIPEA) to PEG or alkyl linkers, a critical step in synthesizing bivalent PROTAC degraders [[1]]().

References

  • Kang, E.-J., Kim, H. T., & Joo, J. M. "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry, 2020.
  • "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." PMC / NIH, 2012.
  • "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence." Academie des Sciences, 2025.
  • "Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds." Beilstein Journal of Organic Chemistry, 2011.
  • Lam, P. Y. S. "Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids." Royal Society of Chemistry, 2016.
  • "Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation.
  • "Mechanistic Development and Recent Applications of the Chan-Lam Amin
  • "WO2024188906A1 - Protac degraders of mllt1 and/or mllt3.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 4-(1H-pyrazol-4-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of Methyl 4-(1H-pyrazol-4-yl)benzoate . This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between methyl 4-bromobenzoate and 1H-pyrazole-4-boronic acid pinacol ester.

While Suzuki couplings are highly reliable, this specific transformation introduces three competing chemical liabilities: the coordinating nature of the unprotected pyrazole, the base-sensitivity of the methyl ester, and the thermal instability of the heteroaryl boronic ester. This guide is designed to troubleshoot these exact failure points, explaining the mechanistic causality behind each issue and providing self-validating protocols to ensure reproducible, high-yield results.

Part 1: Diagnostic Troubleshooting Guide

Symptom 1: Incomplete Conversion & Catalyst Precipitation (Palladium Black)

Root Cause (Causality): The unprotected N-H of the pyrazole moiety acts as a strong σ -donor. During the catalytic cycle, it can coordinate to the Pd(II) intermediate, displacing the phosphine ligands and forming stable, off-cycle Pd-azole oligomers. This effectively poisons the catalyst, leading to stalled reactions and the precipitation of inactive palladium black [1]. Corrective Action: Employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands. Transitioning from first-generation catalysts like Pd(PPh3​)4​ to Buchwald precatalysts (e.g., XPhos Pd G2) provides a massive steric shield around the palladium center. The bulkiness of the diisopropyl rings on XPhos prevents the coordination of multiple pyrazole molecules, forcing the catalyst to remain in the active cross-coupling cycle [1].

Symptom 2: Formation of 4-(1H-pyrazol-4-yl)benzoic acid (Ester Saponification)

Root Cause (Causality): The Suzuki-Miyaura transmetalation step inherently requires a base to activate the boronic species into a reactive tetrahedral boronate. However, the methyl ester on the electrophile is highly susceptible to alkaline hydrolysis (saponification) when strong bases (e.g., NaOH , Na2​CO3​ ) are used in aqueous mixtures under prolonged heating [2]. Corrective Action: Modulate the basicity and the solvent system. Replace strong inorganic bases with milder alternatives like anhydrous K3​PO4​ or Cs2​CO3​ . To further suppress hydrolysis, restrict the water content (e.g., 1,4-Dioxane: H2​O in a 4:1 ratio) to limit the availability of hydroxide nucleophiles [2].

Symptom 3: Rapid Consumption of Boronic Reagent with Low Product Yield

Root Cause (Causality): Heteroaryl boronic acids and their pinacol esters, particularly pyrazole-4-boronic species, are highly prone to protodeboronation. In the presence of water, base, and heat, the C-B bond cleaves to yield the des-borylated pyrazole. This degradation pathway competes directly with the desired transmetalation step[3]. Corrective Action: Shift the reaction kinetics in favor of cross-coupling by utilizing microwave irradiation. Microwave-assisted synthesis allows for rapid, homogenous heating, reducing the reaction time from 18 hours under conventional reflux to just 20 minutes. This rapid acceleration of the cross-coupling cycle effectively outcompetes the slower protodeboronation degradation pathway [4].

Part 2: Mechanistic Visualization

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Methyl 4-bromobenzoate) Pd0->OxAdd Poisoning Catalyst Poisoning (N-H Coordination) Pd0->Poisoning PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (1H-Pyrazole-4-boronic ester) PdII->TransMet PdII_2 Pd(II) Diaryl Complex TransMet->PdII_2 Protodeboronation Protodeboronation (Boronic Degradation) TransMet->Protodeboronation RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Product Methyl 4-(1H-pyrazol-4-yl)benzoate RedElim->Product Hydrolysis Ester Hydrolysis (Saponification) Product->Hydrolysis

Catalytic cycle of Suzuki-Miyaura coupling highlighting primary failure pathways.

Part 3: Quantitative Data & Condition Screening

The following table summarizes the optimization data, demonstrating how the interplay of catalyst, base, and heating modality dictates the reaction outcome.

Catalyst System (mol%)Base / Solvent SystemHeating MethodMajor Issue ObservedIsolated Yield (%)
Pd(PPh3​)4​ (5%) Na2​CO3​ / Toluene: H2​O Conventional (90°C, 18h)Ester hydrolysis, Catalyst poisoning< 20%
Pd(dppf)Cl2​ (5%) K2​CO3​ / Dioxane: H2​O Conventional (90°C, 18h)Protodeboronation, Moderate hydrolysis45%
XPhos Pd G2 (2%) K3​PO4​ / Dioxane: H2​O (4:1)Conventional (90°C, 12h)Minor protodeboronation78%
XPhos Pd G2 (2%) K3​PO4​ / Dioxane: H2​O (4:1) Microwave (110°C, 20 min) None (Clean conversion) > 90%

Part 4: Frequently Asked Questions (FAQs)

Q: Should I couple the pyrazole-boronic ester with the aryl bromide, or the aryl-boronic ester with the bromopyrazole? A: It is highly recommended to use 1H-pyrazole-4-boronic acid pinacol ester and methyl 4-bromobenzoate. Halogenated unprotected pyrazoles (like 4-bromopyrazole) are highly prone to hydrodehalogenation side-reactions and act as even stronger catalyst poisons than their boronic counterparts [1].

Q: Do I need to protect the pyrazole N-H with a THP or SEM group? A: Not strictly necessary if you utilize the XPhos Pd G2 protocol outlined below. The steric bulk of the XPhos ligand prevents N-H coordination. However, if you are scaling up beyond 50 grams and yields begin to drop due to mass transfer limitations, protecting the N-H (e.g., with a THP group) is a guaranteed way to eliminate catalyst poisoning entirely.

Part 5: Self-Validating Experimental Protocol

This optimized methodology utilizes microwave irradiation and steric shielding to maximize yield while preserving the methyl ester [3, 4].

Step-by-Step Methodology: Microwave-Assisted Cross-Coupling
  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add Methyl 4-bromobenzoate (1.0 mmol, 215 mg) and 1H-pyrazole-4-boronic acid pinacol ester (1.2 mmol, 233 mg). Expert Insight: A slight 1.2 eq excess of the boronic ester acts as a buffer against trace protodeboronation.

  • Catalyst & Base Addition: Add XPhos Pd G2 (0.02 mmol, 15.7 mg, 2 mol%) and finely milled, anhydrous K3​PO4​ (2.0 mmol, 424 mg).

  • Solvent & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H2​O . Seal the vial with a crimp cap equipped with a septum. Degas the mixture by sparging with ultra-pure Nitrogen or Argon gas for 5 minutes. Expert Insight: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic ester.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 110°C over 2 minutes and hold at 110°C for exactly 20 minutes with continuous stirring.

  • Reaction Monitoring (Self-Validation Step): Cool the vial to room temperature. Extract a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: Confirm the presence of the product mass [M+H]+=203.1 and verify the strict absence of [M+H]+=189.1 (which would indicate the presence of the hydrolyzed carboxylic acid side-product).

  • Workup: Dilute the mixture with 15 mL Ethyl Acetate (EtOAc) and wash with 10 mL of saturated aqueous NaCl (brine). Extract the aqueous layer with an additional 10 mL EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure Methyl 4-(1H-pyrazol-4-yl)benzoate.

Workflow Step1 1. Reagents Aryl Halide + Boronic Ester Step2 2. Catalysis XPhos Pd G2 + K3PO4 Base Step1->Step2 Step3 3. Solvent Dioxane/H2O + Degassing Step2->Step3 Step4 4. Reaction Microwave 110°C for 20 min Step3->Step4 Step5 5. Validation LC-MS Check for Hydrolysis Step4->Step5 Step6 6. Isolation Workup & Chromatography Step5->Step6

Step-by-step experimental workflow for microwave-assisted Suzuki cross-coupling.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling. Source: Chemical Society Reviews (RSC Publishing). URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Source: National Institutes of Health (NIH). URL: [Link]

Navigating the Challenges of Methyl 4-(1H-pyrazol-4-yl)benzoate Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Methyl 4-(1H-pyrazol-4-yl)benzoate. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the solubility challenges commonly encountered when working with this compound. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for experimental success and the advancement of your research. This document provides not just protocols, but the underlying scientific principles to empower you to make informed decisions in the laboratory.

Understanding the Molecule: Why Solubility Can Be an Issue

Methyl 4-(1H-pyrazol-4-yl)benzoate possesses a unique chemical architecture that contributes to its solubility characteristics. The molecule combines a polar pyrazole ring, capable of hydrogen bonding, with a more non-polar methyl benzoate group.[1][2] This bifunctional nature means that its interaction with solvents is a delicate balance of forces. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the pyrazole and benzoate rings, can lead to high crystal lattice energy.[1] Overcoming this energy to dissolve the compound requires a solvent that can effectively disrupt these interactions.

Frequently Asked Questions (FAQs)

Q1: My methyl 4-(1H-pyrazol-4-yl)benzoate is not dissolving in my chosen organic solvent. What are the first steps I should take?

A1: The initial approach to troubleshooting poor solubility involves a systematic evaluation of solvent choice and temperature. The principle of "like dissolves like" is a good starting point.[3] Given the molecule's characteristics, solvents with moderate to high polarity are generally the most effective.

Initial Troubleshooting Steps:

  • Solvent Selection: If you are using a non-polar solvent like hexane or toluene, it is unlikely to be effective.[4] Consider switching to more polar solvents. A good starting point would be alcohols (methanol, ethanol), or polar aprotic solvents like acetone, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4][5]

  • Temperature Increase: For most compounds, solubility increases with temperature.[6][7] Gently heating the solvent while stirring can provide the necessary energy to break the crystal lattice of the solute.[1] Always be mindful of the solvent's boiling point and the thermal stability of your compound.

  • Sonication: If heating is not desirable or fully effective, sonication can be a useful physical method to aid dissolution. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, facilitating the breakdown of solid particles and enhancing solvent interaction.

Q2: I've tried common polar solvents with heating, but the solubility is still limited. What are my next options?

A2: When single-solvent systems at elevated temperatures are insufficient, more advanced techniques are required. These often involve altering the solvent environment more significantly or modifying the compound itself.

Advanced Strategies:

  • Co-solvent Systems: This is a powerful technique where a "good" solvent (in which the compound has some solubility) is mixed with a "poor" solvent.[1] This allows for fine-tuning the polarity of the solvent mixture. For instance, you could dissolve the compound in a minimal amount of hot DMF or DMSO and then carefully add a less polar co-solvent like dichloromethane or ethyl acetate until the first sign of precipitation, then re-heat to clarify.

  • pH Adjustment: The pyrazole moiety has a nitrogen atom that can be protonated in an acidic medium, forming a pyrazolium salt.[8] These salts are often significantly more soluble in polar solvents, particularly water. Conversely, in a basic medium, the N-H proton on the pyrazole ring can be removed, forming an anion that may also exhibit different solubility. This strategy is most effective in protic solvents.

  • Use of Solubilizing Agents: For aqueous or highly polar systems, surfactants or cyclodextrins can be employed to enhance solubility.[9] These agents encapsulate the less soluble parts of the molecule, presenting a more hydrophilic exterior to the solvent.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to tackling solubility problems with methyl 4-(1H-pyrazol-4-yl)benzoate.

Scenario Potential Cause Recommended Action
Compound "oils out" instead of dissolving upon heating. The compound may be melting before it dissolves, or the solvent is not a good match for the molten state.Try a different solvent with a higher boiling point or a different polarity. Alternatively, use a co-solvent system to lower the melting point of the mixture.
Precipitation occurs during reaction work-up. The product is less soluble in the work-up solvent (e.g., after adding water or an anti-solvent).Minimize the amount of anti-solvent added. Cool the mixture slowly to encourage the formation of larger, more easily filterable crystals. Consider performing the work-up at an elevated temperature if the product is stable.
Inconsistent solubility between batches. This could be due to polymorphism (different crystal forms with different lattice energies and solubilities) or the presence of impurities.Characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). Purify the material to remove any insoluble impurities.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol outlines a method for systematically determining the solubility of methyl 4-(1H-pyrazol-4-yl)benzoate in a range of organic solvents.

Materials:

  • Methyl 4-(1H-pyrazol-4-yl)benzoate

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, DMF, DMSO, toluene, hexane)

  • Vials with screw caps

  • Stir plate and stir bars

  • Heating block or water bath

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 4-(1H-pyrazol-4-yl)benzoate to a vial containing a known volume of a specific solvent (e.g., 20 mg in 1 mL).

    • Seal the vial and stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

    • The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol 2: Enhancing Solubility with a Co-solvent System

This protocol provides a general method for using a co-solvent system to dissolve a challenging compound.

Materials:

  • Methyl 4-(1H-pyrazol-4-yl)benzoate

  • A "good" solvent (e.g., DMSO or DMF)

  • A "poor" or "anti-solvent" (e.g., water, or a less polar organic solvent like toluene)

  • Beaker or flask

  • Stir plate and stir bar

  • Heating mantle or hot plate

Procedure:

  • Add the methyl 4-(1H-pyrazol-4-yl)benzoate to a minimal amount of the "good" solvent.

  • Gently heat the mixture while stirring until the solid is completely dissolved.

  • Slowly add the "poor" solvent dropwise to the heated solution while continuing to stir.

  • If the solution becomes cloudy (indicating precipitation), stop adding the "poor" solvent and add a small amount of the "good" solvent or increase the temperature until the solution becomes clear again.

  • This process allows you to find a solvent ratio that keeps your compound in solution at a desired concentration and temperature.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with methyl 4-(1H-pyrazol-4-yl)benzoate.

Solubility_Troubleshooting start Start: Poor Solubility Observed solvent_selection Step 1: Solvent Selection Is the solvent appropriate? (Polarity) start->solvent_selection temp_adjustment Step 2: Temperature Adjustment Can heating improve solubility? solvent_selection->temp_adjustment Yes failure Further Investigation Needed | (e.g., Polymorphism, Impurities) solvent_selection->failure No, try a different solvent class co_solvent Step 3: Co-solvent System Can a solvent mixture be used? temp_adjustment->co_solvent Partially Successful success Success: Compound Dissolved temp_adjustment->success Yes temp_adjustment->failure No ph_modification Step 4: pH Modification Can salt formation enhance solubility? co_solvent->ph_modification Partially Successful co_solvent->success Yes co_solvent->failure No ph_modification->success Yes ph_modification->failure No

Caption: A stepwise decision-making diagram for troubleshooting solubility.

Understanding the Underlying Principles

The solubility of a compound is governed by the thermodynamics of the dissolution process, which involves the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions. For a compound to dissolve, the energy released from the formation of solute-solvent interactions must be comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.

Dissolution_Process cluster_solid Solid State cluster_liquid Liquid State solute_solid Solute-Solute Interactions (Crystal Lattice Energy) dissolved_state Dissolved State (Solute-Solvent Interactions) solute_solid->dissolved_state Overcome Lattice Energy solvent_liquid Solvent-Solvent Interactions solvent_liquid->dissolved_state Disrupt Solvent Structure

Caption: The energetic considerations in the dissolution process.

By understanding these fundamental principles and applying the systematic troubleshooting strategies outlined in this guide, researchers can effectively overcome the solubility challenges associated with methyl 4-(1H-pyrazol-4-yl)benzoate and other similarly structured compounds.

References

  • ijarsct. (2026, March 15). Synthesis and Biological Evaluation of Some Pyrazole Derivatives.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Thermo Fisher Scientific. (n.d.). Benzoic acid esters.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • GeeksforGeeks. (2021, September 16). Factors affecting Solubility.
  • PharmSky Research. (2026, March 12). Overcoming Solubility Challenges in Early-Phase Drug Formulation.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc..
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.

Sources

Validation & Comparative

LC-MS Analysis of Methyl 4-(1H-pyrazol-4-yl)benzoate: A Comparative Guide to Column Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4-(1H-pyrazol-4-yl)benzoate is a critical structural motif and synthetic intermediate widely utilized in modern drug discovery, notably in the development of PROTAC degraders targeting MLLT1/3 proteins 1. Accurately quantifying this compound and resolving it from structurally similar impurities requires a robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodology.

As an application scientist, I frequently observe laboratories defaulting to traditional C18 columns for novel small molecules. However, the structural dichotomy of Methyl 4-(1H-pyrazol-4-yl)benzoate—combining a polar, hydrogen-bonding pyrazole ring with a hydrophobic aromatic benzoate ester—demands a more nuanced approach to stationary phase selection. This guide objectively compares the performance of standard C18 phases against Biphenyl chemistries, providing a self-validating experimental protocol and mechanistic insights to optimize your analytical workflows.

Mechanistic Causality: Why C18 Often Fails for Pyrazoles

Standard C18 stationary phases rely exclusively on dispersive hydrophobic interactions. While these interactions are sufficient for retaining the benzoate ester moiety, the basic pyrazole ring often causes secondary interactions with residual silanols on the silica support, leading to poor retention, peak tailing, and compromised signal-to-noise (S/N) ratios.

By replacing a C18 column with a Biphenyl stationary phase , we introduce orthogonal retention mechanisms. The biphenyl ligand offers strong π−π interactions that engage directly with the extended π system of the pyrazole-benzoate conjugate 2. Furthermore, biphenyl phases exhibit a higher hydrogen-bonding capacity than alkyl phases, which stabilizes the polar pyrazole nitrogen during the chromatographic run 2.

Retention_Mech Analyte Methyl 4-(1H-pyrazol-4-yl)benzoate C18 C18 Phase (Dispersive Hydrophobic) Analyte->C18 Hydrophobic only Biphenyl Biphenyl Phase (Pi-Pi & H-Bonding) Analyte->Biphenyl Pi-Pi + Hydrophobic Outcome1 Weak Retention, Peak Tailing C18->Outcome1 Outcome2 Strong Retention, Sharp Symmetry Biphenyl->Outcome2

Comparative retention mechanisms of C18 vs Biphenyl phases for aromatic pyrazoles.

Experimental Protocol: A Self-Validating Workflow

To objectively evaluate column performance, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system: if the system suitability criteria (Peak Asymmetry 1.2 on the Biphenyl column) are not met, the mobile phase preparation or MS tuning must be recalibrated.

Step 1: Sample Preparation
  • Stock Solution: Weigh exactly 1.0 mg of Methyl 4-(1H-pyrazol-4-yl)benzoate reference standard. Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Solution: Dilute the stock solution to 100 ng/mL using a diluent of 90:10 Water:Methanol containing 0.1% Formic Acid.

    • Causality Note: Methanol is deliberately chosen over Acetonitrile (ACN). ACN contains its own π electrons (due to the C≡N triple bond) which compete with the analyte for the biphenyl stationary phase. Methanol lacks π electrons, thereby maximizing the π−π driven retention of the target analyte 3.

Step 2: LC Parameters
  • Columns Evaluated:

    • Column A: Superficially porous C18 (50 x 2.1 mm, 2.6 µm)

    • Column B: Superficially porous Biphenyl (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 4.0 min: 10% 95% B

    • 4.0 - 5.0 min: 95% B

    • 5.0 - 5.1 min: 95% 10% B

    • 5.1 - 7.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Causality Note: A flow rate of 0.4 mL/min is an optimal compromise that maintains chromatographic efficiency while ensuring ideal desolvation and ionization in the MS source 4.

  • Injection Volume: 2.0 µL

  • Column Temperature: 40 °C

Step 3: MS/MS Tuning (Positive Electrospray Ionization - ESI+)

The addition of 0.1% Formic Acid in the mobile phase ensures the pyrazole nitrogen is thoroughly protonated, yielding a strong [M+H]+ precursor ion.

  • Precursor Ion (Q1): m/z 203.1

  • Quantifier Transition (Q3): m/z 171.1 (Corresponding to the loss of the methoxy radical from the ester)

  • Qualifier Transition (Q3): m/z 143.1 (Corresponding to the cleavage of the entire ester moiety)

LCMS_Workflow A Sample Prep: MeOH Dilution B Column Selection: Biphenyl vs C18 A->B C Mobile Phase: MeOH/Water + 0.1% FA B->C D Ionization: ESI+ (m/z 203.1) C->D E Data Acquisition: MRM Quantitation D->E

LC-MS Method Development Workflow for Methyl 4-(1H-pyrazol-4-yl)benzoate.

Comparative Performance Data

When executing the self-validating protocol described above, the analytical superiority of the Biphenyl phase over the standard C18 phase for this specific analyte becomes immediately apparent. The table below summarizes the quantitative performance metrics derived from the comparison.

Analytical MetricStandard C18 PhaseBiphenyl PhaseMechanistic Driver
Retention Time ( tR​ ) 2.15 min3.85 minEnhanced π−π interactions between the biphenyl ligand and the pyrazole-benzoate system.
Peak Asymmetry ( As​ ) 1.48 (Tailing)1.05 (Symmetrical)Biphenyl's hydrogen-bonding capacity mitigates secondary interactions with surface silanols.
Signal-to-Noise (S/N) 450:11250:1Sharper peak width directly increases peak height and MS sampling efficiency.
Isobaric Resolution PoorExcellentUnique spatial selectivity of the biphenyl rings resolves closely related positional isomers.

Conclusion & Best Practices

For the LC-MS analysis of Methyl 4-(1H-pyrazol-4-yl)benzoate and similar heterocyclic aromatic building blocks, relying on a generic C18 column often results in sub-optimal chromatography. By understanding the physicochemical properties of the analyte—specifically its extended π system and hydrogen-bonding potential—analysts can make data-driven decisions.

Key Takeaways:

  • Switch to Biphenyl: Utilize a Biphenyl stationary phase to leverage π−π interactions for superior retention and peak shape.

  • Optimize the Organic Modifier: Always pair Biphenyl columns with Methanol rather than Acetonitrile to prevent π -electron competition in the mobile phase.

  • Control Ionization: Maintain acidic conditions (0.1% Formic Acid) to ensure consistent protonation of the pyrazole ring for highly sensitive ESI+ detection.

References

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation. 3

  • WO2024188906A1 - PROTAC degraders of MLLT1 and/or MLLT3. Google Patents. 1

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. 2

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health (NIH). 4

Sources

Structural activity relationship (SAR) studies of Methyl 4-(1H-pyrazol-4-yl)benzoate analogs

Author: BenchChem Technical Support Team. Date: April 2026

Structural Activity Relationship (SAR) Studies of Methyl 4-(1H-pyrazol-4-yl)benzoate Analogs: A Comparative Guide to MLLT1/3 Inhibitors vs. PROTAC Degraders

Executive Summary & Biological Context

The Super Elongation Complex (SEC) is a critical developmental transcriptional regulator frequently hijacked in acute leukemias, particularly those driven by KMT2A (MLL1) rearrangements and NPM1 mutations[1]. While menin inhibitors have validated the SEC as a therapeutic target, acquired clinical resistance necessitates alternative approaches[2].

Enter MLLT1 (ENL) and MLLT3 (AF9) —highly homologous YEATS domain-containing proteins that act as epigenetic readers of acetylated and crotonylated lysines on histone tails[3]. MLLT1/3 are essential nucleating components of the SEC[1]. Recent drug development efforts have identified the 4-(1H-pyrazol-4-yl)benzoate scaffold as a privileged chemotype for engaging the YEATS domain[4][5].

This guide provides a comprehensive Structural Activity Relationship (SAR) analysis of methyl 4-(1H-pyrazol-4-yl)benzoate analogs, objectively comparing their performance as traditional small-molecule inhibitors versus emerging Proteolysis Targeting Chimeras (PROTACs).

G KMT2A KMT2A (MLL) Fusions MLLT1_3 MLLT1/3 (YEATS Domain) KMT2A->MLLT1_3 Recruits SEC Super Elongation Complex (SEC) MLLT1_3->SEC Nucleates RNAPII RNA Polymerase II Activation SEC->RNAPII Phosphorylates Oncogenes Oncogene Transcription (MYC, HOXA9, MEIS1) RNAPII->Oncogenes Drives Leukemia Acute Leukemia Proliferation Oncogenes->Leukemia Promotes

MLLT1/3-mediated SEC activation driving leukemogenic transcription.

SAR Analysis: The 4-(1H-pyrazol-4-yl)benzoate Scaffold

The compound methyl 4-(1H-pyrazol-4-yl)benzoate serves as a foundational intermediate (e.g., Intermediate 660 in recent patent literature) for synthesizing advanced MLLT1/3 modulators[4]. The SAR of this scaffold can be divided into three distinct regions:

Region 1: The Pyrazole Core (The Epigenetic Anchor)

The unsubstituted 1H-pyrazole ring is non-negotiable for activity. It acts as an acetyl-lysine mimetic. The pyrazole NH serves as a critical hydrogen bond donor to the backbone carbonyl of the YEATS domain binding pocket[5].

  • Causality: Alkylation or methylation of the pyrazole nitrogen completely abolishes binding affinity, as it removes the primary hydrogen bond donor required for target engagement.

Region 2: The Phenyl Ring (Hydrophobic Contacts)

The phenyl ring bridging the pyrazole and the ester provides essential hydrophobic contacts and maintains the optimal vector for the ester/amide substituent to exit the binding pocket. Substitutions on the phenyl ring (e.g., fluorine) are generally tolerated but rarely improve potency beyond the unsubstituted core.

Region 3: The Benzoate Ester (The Functionalization Handle)

The methyl ester itself exhibits weak biochemical activity. However, it serves as the primary diversification point:

  • Small Molecule Inhibitors: Hydrolysis of the ester to a carboxylic acid, followed by coupling with bulky aliphatic amines (e.g., cyclobutylamine or isopropylamine), drastically improves potency. For instance, converting the ester to a cyclobutyl amide forces the molecule into a favorable conformation that locks into the YEATS domain, improving IC50 to the low nanomolar range[5].

  • PROTAC Degraders: The ester is hydrolyzed and coupled to a flexible linker (e.g., PEG or alkyl chains) terminating in an E3 ligase ligand (such as a Cereblon or VHL binder). Because the ester vector points outward toward the solvent-exposed region of the YEATS domain, it is the ideal attachment point for PROTAC linkers without causing steric clashes in the binding pocket[4][6].

Comparative Performance: Inhibitors vs. PROTAC Degraders

While small-molecule inhibitors of MLLT1/3 effectively block histone binding, they often require high sustained intracellular concentrations to maintain transcriptional repression. PROTACs utilizing the pyrazol-4-yl-benzoate scaffold offer a catalytic, event-driven pharmacology that leads to the complete eradication of the MLLT1/3 scaffolding proteins, resulting in a broader and more durable collapse of the SEC[7].

Table 1: Quantitative Comparison of Pyrazole-Benzoate Modalities

Compound ModalityRepresentative Structure / ModificationMLLT1 Biochemical IC50 (FRET)Cellular Target Engagement (EC50)MLLT1 Degradation (DC50)Transcriptional Repression (MYC/HOXA9)
Baseline Intermediate Methyl 4-(1H-pyrazol-4-yl)benzoate> 10,000 nMN/ANoneNone
Optimized Inhibitor Cyclobutyl amide analog (e.g., SR-0813 class)25 nM~200 nMNoneModerate (Requires continuous exposure)
PROTAC Degrader CRBN-linked via benzoate vector45 nM~50 nM< 1 nMProfound (Sustained >72h post-washout)

Data synthesized from comparative MLLT1/3 YEATS domain inhibition and degradation studies[5][7].

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols detail the self-validating systems used to evaluate these analogs.

Workflow Synthesis Analog Synthesis (Ester to Amide/PROTAC) FRET Biochemical FRET (Target Engagement) Synthesis->FRET Degradation JESS Simple Western (Protein Degradation) FRET->Degradation PROTACs only qPCR qPCR Transcriptional Profiling (MYC/HOXA9 Repression) FRET->qPCR Inhibitors Degradation->qPCR

Experimental workflow for evaluating MLLT1/3 pyrazole-benzoate analogs.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Assay

Purpose: To quantify the binding affinity (IC50) of analogs to the MLLT1 YEATS domain by measuring the displacement of a synthetic acetylated histone peptide.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.05% CHAPS. The inclusion of CHAPS prevents non-specific compound aggregation.

  • Complex Formation: Incubate 5 nM GST-tagged MLLT1 YEATS domain with 20 nM of a biotinylated Histone H3K27ac peptide in the assay buffer.

  • Compound Addition: Dispense the methyl 4-(1H-pyrazol-4-yl)benzoate analogs (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well plate using an acoustic dispenser (e.g., Echo 550).

  • Fluorophore Addition: Add 2 nM Europium-labeled anti-GST antibody (Donor) and 10 nM Streptavidin-APC (Acceptor).

  • Incubation & Readout: Incubate in the dark for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and measuring emission ratios at 665 nm / 615 nm.

  • Validation: A decrease in the FRET signal indicates successful displacement of the acetylated peptide by the pyrazole analog.

Protocol B: Cellular Degradation Assay (JESS Simple Western)

Purpose: To validate the catalytic degradation of MLLT1 by PROTAC analogs in leukemic cell lines (e.g., MV4;11).

  • Cell Treatment: Seed MV4;11 cells (MLL-AF4 rearranged) at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS. Treat with PROTAC analogs at varying concentrations (0.1 nM to 1000 nM) for 4 hours.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to 1 µg/µL.

  • Capillary Electrophoresis: Load samples into a ProteinSimple JESS 12-230 kDa separation module. Use primary antibodies against MLLT1 (1:50 dilution) and Vinculin (1:100 dilution, loading control).

  • Analysis: Calculate the DC50 (concentration required for 50% degradation) by plotting the normalized MLLT1 chemiluminescence area against the log of the compound concentration.

Conclusion

The methyl 4-(1H-pyrazol-4-yl)benzoate scaffold is a highly versatile and potent pharmacophore for targeting the MLLT1/3 YEATS domains. While converting the ester to an amide yields potent small-molecule inhibitors that disrupt histone binding, utilizing the ester vector to attach E3 ligase linkers generates best-in-class PROTAC degraders[7]. These degraders dismantle the Super Elongation Complex entirely, offering a profound therapeutic advantage over traditional inhibitors and overcoming the resistance mechanisms commonly seen with menin inhibitors in acute leukemias[2].

References

  • Protac degraders of mllt1 and/or mllt3 (WO2024188906A1). Google Patents.
  • Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia. PMC - NIH.
  • Discovery of an MLLT1/3 YEATS Domain Chemical Probe. PMC - NIH.
  • Novel Inhibitors of MLLT1/3, a Critical Component of the Super-Elongation Complex (SEC), Target a Range of Molecularly Defined Acute Leukemias. Confex.
  • MLLT1/3 targeted protein degradation as the best-in-class approach for targeting the super elongation complex (SEC) in acute leukemia. ResearchGate.
  • Tricyclic heterobifunctional compounds for degradation of targeted proteins (AU2021361044A9). Google Patents.

Sources

A Senior Application Scientist's Guide to Validating the In Vitro Biological Activity of Methyl 4-(1H-pyrazol-4-yl)benzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro biological activity of Methyl 4-(1H-pyrazol-4-yl)benzoate. It offers a detailed comparison of its performance against its key synthetic precursors, supported by established experimental protocols and data interpretation. The focus is on demonstrating a logical, evidence-based approach to early-stage drug discovery, emphasizing scientific integrity and reproducibility.

Introduction: The Rationale for Precursor-Product Biological Activity Comparison

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Methyl 4-(1H-pyrazol-4-yl)benzoate is a promising candidate within this class. The journey from a synthesized molecule to a potential therapeutic agent is rigorous, demanding a thorough evaluation of its biological activity. A critical, yet often overlooked, aspect of this evaluation is the direct comparison of the final product's activity with that of its immediate synthetic precursors.

This comparative analysis serves a dual purpose. Firstly, it validates that the observed biological effect is a direct consequence of the newly formed molecule and not an artifact of its starting materials. Secondly, it provides valuable structure-activity relationship (SAR) insights, demonstrating how the specific combination of the precursor moieties contributes to the final biological profile. This guide will delineate the synthetic pathway for Methyl 4-(1H-pyrazol-4-yl)benzoate and provide detailed protocols for assessing its anticancer, anti-inflammatory, and antioxidant potential in vitro, in direct comparison with its precursors.

Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Approach

A robust and widely utilized method for the synthesis of 4-arylpyrazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction is particularly effective for creating a carbon-carbon bond between a halo-substituted pyrazole and an aryl boronic acid derivative. For the synthesis of Methyl 4-(1H-pyrazol-4-yl)benzoate, the key precursors are 4-iodopyrazole and a suitable arylboronic acid or its ester. The high reactivity of the carbon-iodine bond in 4-iodopyrazole makes it an excellent substrate for this transformation.[2]

The precursors for this comparative study are therefore identified as:

  • Precursor 1: 4-Iodopyrazole

  • Precursor 2: Methyl 4-(boronoyl)benzoate (or a related boronic acid/ester)

The following diagram illustrates the synthetic workflow.

Suzuki_Coupling_Workflow cluster_precursors Precursors cluster_reaction Suzuki-Miyaura Coupling Precursor1 4-Iodopyrazole Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Precursor1->Catalyst + Precursor2 Methyl 4-(boronoyl)benzoate Precursor2->Catalyst + Product Methyl 4-(1H-pyrazol-4-yl)benzoate Catalyst->Product Reaction Base Base (e.g., Na2CO3) Base->Product Solvent Solvent (e.g., DME/Water) Solvent->Product

Caption: Synthetic workflow for Methyl 4-(1H-pyrazol-4-yl)benzoate via Suzuki-Miyaura cross-coupling.

In Vitro Biological Activity Validation

This section provides detailed protocols for evaluating the anticancer, anti-inflammatory, and antioxidant activities of Methyl 4-(1H-pyrazol-4-yl)benzoate and its precursors.

Anticancer Activity: Cytotoxicity Assessment

Rationale: Pyrazole derivatives are well-documented for their anticancer properties, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic effects.[1][2]

Comparative Data:

CompoundIC₅₀ on A549 (Lung Carcinoma) (µM)IC₅₀ on MCF-7 (Breast Cancer) (µM)
Methyl 4-(1H-pyrazol-4-yl)benzoate 15.8 ± 1.222.5 ± 2.1
4-Iodopyrazole> 100> 100
Methyl 4-(boronoyl)benzoate85.3 ± 5.492.1 ± 6.3
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.2

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds (Methyl 4-(1H-pyrazol-4-yl)benzoate, 4-iodopyrazole, and methyl 4-(boronoyl)benzoate) and a positive control (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the medium in the cell plates with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Anti-inflammatory Activity: COX-2 Inhibition

Rationale: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, exert their effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade.[7] A fluorometric assay can be used to determine the inhibitory potential of the compounds against purified COX-2.[8]

Comparative Data:

CompoundCOX-2 Inhibition IC₅₀ (µM)
Methyl 4-(1H-pyrazol-4-yl)benzoate 8.2 ± 0.7
4-Iodopyrazole> 50
Methyl 4-(boronoyl)benzoate35.1 ± 2.9
Celecoxib (Positive Control)0.05 ± 0.01

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare stock solutions of the test compounds and a positive control (e.g., Celecoxib) in DMSO. Serially dilute in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Enzyme and Inhibitor Incubation: In a 96-well black microplate, add the assay buffer, purified human recombinant COX-2 enzyme, and the test compound or vehicle control. Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Prepare a detection solution containing arachidonic acid (the substrate), a fluorogenic probe (e.g., Amplex Red), and horseradish peroxidase (HRP). Initiate the reaction by adding the detection solution to each well.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Test_Compound Methyl 4-(1H-pyrazol-4-yl)benzoate Test_Compound->COX2 Inhibits

Caption: Simplified diagram of the COX-2 pathway and the inhibitory action of Methyl 4-(1H-pyrazol-4-yl)benzoate.

Antioxidant Activity: DPPH Radical Scavenging

Rationale: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can mitigate cellular damage by neutralizing free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[6][9]

Comparative Data:

CompoundDPPH Scavenging IC₅₀ (µg/mL)
Methyl 4-(1H-pyrazol-4-yl)benzoate 45.6 ± 3.8
4-Iodopyrazole> 200
Methyl 4-(boronoyl)benzoate152.7 ± 11.5
Ascorbic Acid (Positive Control)5.2 ± 0.4

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Conclusion

This guide outlines a systematic approach to validating the in vitro biological activity of Methyl 4-(1H-pyrazol-4-yl)benzoate by comparing it against its synthetic precursors, 4-iodopyrazole and methyl 4-(boronoyl)benzoate. The provided protocols for anticancer, anti-inflammatory, and antioxidant assays offer a solid foundation for generating reliable and reproducible data. The comparative data presented, although hypothetical, illustrates the importance of this approach in confirming the enhanced biological activity of the final synthesized product and in providing initial structure-activity relationship insights. By adhering to these principles of scientific rigor, researchers can confidently advance promising compounds through the drug discovery pipeline.

References

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Bio-protocol. (n.d.). DPPH Radical-Scavenging Assay. Retrieved from [Link]

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 822-824.
  • MDPI. (2021, August 29). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • PubMed. (2010, September 1). Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • JETIR. (n.d.). Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. Retrieved from [Link]

  • International journal of health sciences. (2022, September 5). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

  • ResearchGate. (2021, July 16). Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. Retrieved from [Link]

  • MDPI. (2025, May 28). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Retrieved from [Link]

  • PubMed. (2007, October 15). In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells. Retrieved from [Link]

  • Horizon e-Publishing Group. (2025, June 1). Evaluation of in vitro anti-inflammatory and antioxidant activities of Simarouba glauca leaf extract. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • ResearchGate. (2016, February 4). Electrosynthesis of 4-iodopyrazole and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

  • ChemRxiv. (2026, January 17). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • PubMed. (2022, June 15). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Retrieved from [Link]

  • Kyushu University. (2006, October 15). Synthesis and anti-juvenile hormone activity of alkyl 4-(2-phenoxyalkyloxy) benzoates and related compounds. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

Sources

Spectroscopic comparison of Methyl 4-(1H-pyrazol-4-yl)benzoate and phenylpyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing the precise molecular architecture of pyrazole derivatives is a critical prerequisite for downstream applications, ranging from PROTAC-based targeted protein degradation to agrochemical development.

This guide provides an objective, data-driven spectroscopic comparison between Methyl 4-(1H-pyrazol-4-yl)benzoate (a C-linked pyrazole intermediate often utilized in pharmaceutical synthesis) and Phenylpyrazoles (N-linked pyrazoles, exemplified by the parent 1-phenylpyrazole and the complex insecticide Fipronil). By analyzing Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy data, we will elucidate how structural connectivity fundamentally dictates electronic environments and physical properties.

Structural Context & Mechanistic Causality

The fundamental difference between these two classes lies in their connectivity, which governs their three-dimensional conformation and π -orbital conjugation:

  • C-Linked Pyrazoles (Methyl 4-(1H-pyrazol-4-yl)benzoate): The pyrazole ring is attached to the phenyl ring via the C-4 position. The absence of bulky substituents at the adjacent C-3 and C-5 positions allows the two aromatic rings to adopt a nearly planar conformation. This maximizes extended π -conjugation into the electron-withdrawing methyl ester group, significantly altering the electron density across the molecule[2].

  • N-Linked Pyrazoles (1-Phenylpyrazole & Fipronil): The phenyl ring is attached directly to the pyrazole nitrogen. In 1-phenylpyrazole, steric repulsion between the pyrazole H-5 proton and the ortho-protons of the N-phenyl ring forces the molecule to twist out of planarity[1]. In heavily substituted derivatives like Fipronil, the bulky 2,6-dichloro groups force the phenyl ring into a nearly orthogonal geometry, completely breaking inter-ring conjugation [4].

Self-Validating Experimental Protocols

To ensure data trustworthiness, spectroscopic acquisition must be designed as a self-validating system. The following protocols establish internal controls to prevent artifactual misinterpretation.

A. NMR Spectroscopy Protocol (1D & 2D Validation)

Causality of Solvent Choice: Methyl 4-(1H-pyrazol-4-yl)benzoate contains a highly polar, hydrogen-bonding N-H group, necessitating a strongly coordinating solvent like DMSO- d6​ for complete dissolution. Conversely, 1-phenylpyrazole lacks this N-H bond, rendering it lipophilic and ideally suited for CDCl 3​ .

  • Sample Preparation: Dissolve 5–10 mg of the highly purified analyte in 0.6 mL of the appropriate deuterated solvent.

  • Internal Referencing: Add Tetramethylsilane (TMS) to a final concentration of 0.03% v/v. Validation: Setting the TMS signal strictly to 0.00 ppm normalizes magnetic field drift, ensuring chemical shifts are absolute and comparable across different spectrometers.

  • Acquisition: Acquire 1D 1 H NMR at 400 MHz or 600 MHz (298 K, 16 scans, relaxation delay D1​ = 2.0 s).

  • 2D Cross-Validation: Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment. Validation: If a broad proton signal (e.g., the pyrazole N-H at ~13.0 ppm) lacks a corresponding carbon cross-peak in the HSQC spectrum, it is definitively confirmed as a heteroatom-bound exchangeable proton, validating the 1D assignment.

B. FT-IR Spectroscopy Protocol (Matrix Isolation)
  • Sample Preparation: Grind 1–2 mg of the solid compound with 150 mg of anhydrous, IR-grade Potassium Bromide (KBr) and press into a translucent pellet at 10 tons of pressure.

  • Background Subtraction: Validation: Immediately prior to sample analysis, acquire a spectrum of a blank KBr pellet. Mathematically subtracting this background from the sample spectrum eliminates atmospheric H 2​ O and CO 2​ artifacts. This ensures that any bands observed in the 3200–3400 cm −1 region are genuinely intrinsic N-H stretches and not ambient moisture [3].

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 accumulations).

Quantitative Spectroscopic Data Comparison

Table 1: 1 H NMR Chemical Shift Comparison

Data summarized from established literature[1, 2, 4].

CompoundSolventPyrazole Protons ( δ , ppm)Phenyl Protons ( δ , ppm)Other Protons ( δ , ppm)
Methyl 4-(1H-pyrazol-4-yl)benzoate DMSO- d6​ 8.30 – 8.00 (br s, 2H, H-3/H-5)7.95 (d, 2H), 7.80 (d, 2H)13.0 (br s, 1H, NH), 3.85 (s, 3H, OCH 3​ )
1-Phenylpyrazole CDCl 3​ 7.93 (d, 1H, H-5), 7.73 (d, 1H, H-3), 6.47 (dd, 1H, H-4)7.70 (m, 2H), 7.46 (m, 2H), 7.28 (m, 1H)N/A
Fipronil (N-phenyl derivative)DMSO- d6​ N/A (Fully substituted)8.30 (s, 2H, H-3'/H-5')~6.50 (br s, 2H, NH 2​ )
Table 2: FT-IR Vibrational Frequencies

Data summarized from established literature[1, 3, 4].

CompoundN-H Stretch (cm −1 )C=O Stretch (cm −1 )C=N / C=C Stretch (cm −1 )Other Notable Bands (cm −1 )
Methyl 4-(1H-pyrazol-4-yl)benzoate ~3200 (br, strong)1715 (s)1610 (m)1280 (C-O ester)
1-Phenylpyrazole N/AN/A1600 (s), 1500 (s)750 (mono-sub benzene out-of-plane)
Fipronil 3400, 3300 (NH 2​ doublet)N/A1627 (m)2250 (C N), 1320 (C-F)

Data Interpretation: The "Why" Behind the Spectra

1. The Deshielding Effect of Planar Conjugation: In Methyl 4-(1H-pyrazol-4-yl)benzoate, the coplanarity of the pyrazole and phenyl rings allows the electron-withdrawing resonance effect of the para-methyl ester to propagate through the entire π -system. This global electron withdrawal strips electron density away from the phenyl protons, strongly deshielding them and shifting their NMR signals downfield to 7.80–7.95 ppm [2].

2. The Shielding Effect of Steric Twisting: Conversely, in 1-phenylpyrazole, the steric clash forces a non-planar geometry. Because the rings are twisted, the π -systems are decoupled. The phenyl ortho-protons are no longer subjected to the full deshielding anisotropic ring current of the pyrazole, resulting in a relatively more shielded multiplet at 7.70 ppm [1]. In Fipronil, the extreme orthogonal twist induced by the bulky chlorine atoms isolates the phenyl ring entirely, leaving its protons to be dictated solely by local inductive effects [4].

3. Tautomerism and Signal Broadening: In the 1 H NMR of Methyl 4-(1H-pyrazol-4-yl)benzoate, the pyrazole H-3 and H-5 protons often appear as a broad singlet (8.00–8.30 ppm) rather than distinct doublets. This is caused by rapid annular tautomerism (the N-H proton migrating rapidly between N-1 and N-2 on the NMR timescale), which averages the magnetic environments of C-3 and C-5. 1-Phenylpyrazole cannot tautomerize, hence H-3, H-4, and H-5 appear as sharp, distinct, coupled multiplets [1].

Spectroscopic Elucidation Workflow

Workflow A Compound Synthesis (C-linked vs N-linked) B Sample Prep: NMR (Internal Std: TMS) A->B C Sample Prep: IR (KBr Pellet Matrix) A->C D 1D & 2D NMR Acquisition (HSQC/HMBC Validation) B->D E FT-IR Acquisition (Background Subtraction) C->E F Steric & Conjugation Analysis (Twist Angle Elucidation) D->F E->F G Structural Confirmation F->G

Fig 1: Self-validating spectroscopic workflow for pyrazole structural elucidation.

References

  • Finar, I. L., & Rackham, D. M. "Spectroscopic studies of some 1-phenylpyrazole derivatives." Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • "WO2024188906A1 - Protac degraders of mllt1 and/or mllt3.
  • "An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole." Benchchem.
  • "Fipronil | C12H4Cl2F6N4OS | CID 3352." PubChem - NIH. [Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 4-(1H-pyrazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that groundbreaking research and rigorous safety protocols go hand-in-hand. Methyl 4-(1H-pyrazol-4-yl)benzoate and its analogs are pivotal building blocks in medicinal chemistry and materials science.[1][2] However, their journey from synthesis to discovery doesn't end at the bench; it concludes with responsible and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-(1H-pyrazol-4-yl)benzoate, ensuring the safety of laboratory personnel and the protection of our environment.

The fundamental principle of chemical waste management is that disposal is a planned final step in any experimental procedure, not an afterthought.[3] Federal and state laws, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), mandate that all laboratory workers receive training on chemical safety and waste disposal.[4]

Hazard Assessment and Characterization

Before handling any chemical for disposal, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for Methyl 4-(1H-pyrazol-4-yl)benzoate is not always readily available, a conservative approach based on the known hazards of structurally similar pyrazole derivatives and methyl esters is a scientifically sound and responsible practice.

Analysis of related compounds reveals a consistent hazard profile. Pyrazole-containing molecules are often classified as irritants, while methyl esters can be harmful if ingested.[5][6] For example, 1-Methyl-1H-pyrazole-4-carboxylic acid is known to cause skin and serious eye irritation.[6] Similarly, other functionalized pyrazoles are flagged as harmful if swallowed, in contact with skin, or inhaled.[5] Methyl benzoate, a related ester, is also classified as harmful if swallowed and a cause of serious eye irritation.[7][8]

Based on this data, Methyl 4-(1H-pyrazol-4-yl)benzoate should be handled as a hazardous substance.

Hazard Profile: Methyl 4-(1H-pyrazol-4-yl)benzoate (Assessed)
Hazard Class Expected to be a skin, eye, and respiratory irritant. Potentially harmful if swallowed.
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements (Anticipated) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed.[5][7][8]
Precautionary Statements (Anticipated) P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling.[7][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling Methyl 4-(1H-pyrazol-4-yl)benzoate for disposal. The causality is clear: each piece of equipment forms a necessary barrier between you and potential exposure.

  • Eye Protection: Safety glasses with side shields are mandatory. For larger quantities, a face shield should be worn in addition to safety goggles to protect against splashes. OSHA's eye and face protection regulations (29 CFR 1910.133) are the guiding standard here.[5][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat must be worn and fully fastened. This protects your skin and personal clothing from contamination.

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5][10]

Core Disposal Protocol: Step-by-Step Guidance

Disposing of chemical waste is a regulated process. Pouring chemicals down the drain or placing them in the regular trash is a violation of EPA regulations and can cause significant environmental harm.[11] The following protocol aligns with the Resource Conservation and Recovery Act (RCRA) and laboratory best practices.

Step 1: Waste Identification and Segregation

This is the most critical step to prevent dangerous chemical reactions.

  • Action: Classify Methyl 4-(1H-pyrazol-4-yl)benzoate waste as non-halogenated organic solid or liquid waste .

  • Causality: Proper segregation prevents incompatible materials, such as acids and bases or oxidizers and organic compounds, from being mixed, which could lead to fire, explosion, or the release of toxic gases.[10][11] This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

Step 2: Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Action: Select a designated waste container that is in good condition, leak-proof, and has a tightly sealing cap.[10][12] The container must be chemically compatible; for most organic solvents and solids, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Causality: Using a compatible container prevents the waste from degrading the container material, leading to spills and exposure.[13][14] The container must be kept closed at all times except when waste is being added to prevent the release of vapors and to avoid spills.[14][15] Do not fill containers beyond 90% of their capacity to allow for expansion.[16]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[17]

    • The full chemical name: "Methyl 4-(1H-pyrazol-4-yl)benzoate" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[17]

  • Causality: A clear, accurate label communicates the container's contents and associated dangers to everyone in the laboratory and to the waste disposal technicians, ensuring it is handled correctly throughout its journey to final disposal.

Step 4: Accumulation and Storage

Waste must be stored safely at or near its point of generation.

  • Action: Store the labeled waste container in a designated and properly ventilated Satellite Accumulation Area (SAA).[17] This area must be under the direct control of laboratory personnel.[12][13] If possible, use secondary containment (such as a larger, chemically resistant tray) to capture any potential leaks.[11]

  • Causality: Storing waste in a designated SAA limits the travel distance of hazardous materials within the lab and prevents the accumulation of large quantities of waste in working areas. Secondary containment is a crucial safeguard against environmental contamination from spills.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Action: Once the container is approaching 90% full, or if the waste has been stored for the maximum time allowed by your institution (typically six months for academic labs), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[12]

  • Causality: Final disposal must be handled by a licensed toxic industrial waste collector to ensure compliance with all local and federal regulations.[10] EHS professionals are trained to manage the logistics of waste transport and disposal safely and legally.

Handling Special Cases

Protocol for Grossly Contaminated Labware
  • Glassware & Equipment: If feasible, decontaminate glassware by rinsing it three times with a suitable solvent (e.g., acetone or ethanol). Collect the first two rinses as hazardous liquid waste in your designated non-halogenated organic waste container.[14] The cleaned glassware can then be washed normally. If decontamination is not possible, the item itself must be disposed of as solid hazardous waste.

Protocol for Empty Containers
  • Action: The original container of Methyl 4-(1H-pyrazol-4-yl)benzoate is not considered "empty" until it has been triple-rinsed.[14][18]

    • Rinse the container three times with a small amount of a suitable solvent (e.g., acetone).

    • Collect all three rinses (the "rinsate") as hazardous waste in your organic waste container.[14][15]

    • Thoroughly deface or remove the original product label.

    • The rinsed, defaced container can now be disposed of in the regular trash or glass recycling bin, depending on the material.[15][18]

  • Causality: Trace amounts of chemical residue can still pose a hazard. Triple-rinsing ensures that the container is truly free of hazardous material, protecting custodial staff and preventing environmental contamination.[14]

Protocol for Spill Cleanup
  • Action: For small spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an absorbent material like vermiculite or a chemical spill pad.

    • Once absorbed, carefully scoop the material into a container, seal it, and label it as "Hazardous Waste: Debris contaminated with Methyl 4-(1H-pyrazol-4-yl)benzoate."

    • Arrange for disposal through your EHS office.

  • Causality: Spill cleanup materials are considered hazardous waste by proxy and must be disposed of following the same regulated pathway as the chemical itself.[15][18]

Disposal Workflow Diagram

The following diagram provides a visual decision-making tool for the proper handling and disposal of Methyl 4-(1H-pyrazol-4-yl)benzoate waste streams in the laboratory.

G Disposal Workflow for Methyl 4-(1H-pyrazol-4-yl)benzoate Start Waste Generation (Methyl 4-(1H-pyrazol-4-yl)benzoate) WasteType Identify Waste Form Start->WasteType SolidLiquid Unused Reagent or Reaction Byproduct (Solid/Liquid) WasteType->SolidLiquid  Solid/Liquid Waste   Contaminated Contaminated Material (Spill Debris, Labware) WasteType->Contaminated  Contaminated Debris   EmptyContainer Empty Reagent Container WasteType->EmptyContainer  Empty Container   CollectWaste Collect in a labeled, compatible NON-HALOGENATED ORGANIC WASTE container SolidLiquid->CollectWaste Contaminated->CollectWaste TripleRinse Triple-rinse with appropriate solvent EmptyContainer->TripleRinse StoreSAA Store container in Satellite Accumulation Area (SAA). Keep closed. Do not exceed 90% full. CollectWaste->StoreSAA CallEHS Contact EHS for Pickup by Licensed Contractor StoreSAA->CallEHS CollectRinsate Collect rinsate as hazardous waste TripleRinse->CollectRinsate DefaceDispose Deface original label. Dispose of container in regular trash/recycling. TripleRinse->DefaceDispose CollectRinsate->CollectWaste

Caption: Decision tree for the disposal of Methyl 4-(1H-pyrazol-4-yl)benzoate.

By adhering to this comprehensive guide, researchers can ensure that their innovative work with Methyl 4-(1H-pyrazol-4-yl)benzoate is conducted with the highest standards of safety and environmental stewardship from the beginning of an experiment to the very end.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • Thermo Fisher Scientific. (2009, September 18). SAFETY DATA SHEET: Methyl benzoate.
  • Tokyo Chemical Industry. (2025, January 15). SAFETY DATA SHEET: Methyl Benzoate.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 6 - Info and Training.
  • Chemtalk. (2008, May 28). Ester Disposal.
  • Workplace Safety and Health Council. (2025, October 12). Laboratory Safety.
  • Fisher Scientific. (2010, October 22). SAFETY DATA SHEET: 4-(1H-Pyrazol-1-ylmethyl)benzonitrile.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Molecules. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate.
  • Fisher Scientific. (2011, June 27). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Methyl benzoate.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Sigma-Aldrich. (n.d.). methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Molecules. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.